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Foundational

Ac-Orn(Boc)-OH structure elucidation and confirmation

Introduction & Chemical Context The non-proteinogenic amino acid derivative Ac-Orn(Boc)-OH (N-α-Acetyl-N-δ-Boc-L-ornithine; C12​H22​N2​O5​ ) is a highly specialized building block utilized in the design of peptidomimetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The non-proteinogenic amino acid derivative Ac-Orn(Boc)-OH (N-α-Acetyl-N-δ-Boc-L-ornithine; C12​H22​N2​O5​ ) is a highly specialized building block utilized in the design of peptidomimetics, targeted drug delivery systems, and cyclic peptide therapeutics. While its structural cousin, Fmoc-Orn(Boc)-OH, is the standard for solid-phase peptide synthesis (SPPS) due to its base-labile α-amino protection[1][2], Ac-Orn(Boc)-OH serves a distinct purpose. The N-α acetylation acts as a permanent capping group, making this molecule ideal for synthesizing mature peptide N-termini or serving as an independent pharmacophore in small-molecule inhibitor screens.

To ensure the integrity of downstream synthetic workflows, rigorous structural elucidation of Ac-Orn(Boc)-OH is mandatory. A single impurity or stereochemical inversion can derail a multi-step synthesis, leading to costly failures. This whitepaper outlines a self-validating analytical framework to confirm the exact connectivity, mass, and stereochemical purity of Ac-Orn(Boc)-OH.

The Self-Validating Analytical Strategy

As analytical scientists, we cannot rely on a single technique to confirm a molecular structure. We must build a self-validating system where the blind spots of one method are covered by the strengths of another.

  • Nuclear Magnetic Resonance (NMR): Provides the atomic connectivity and confirms the exact placement of the Acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact molecular weight and structural formula through predictable fragmentation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Distinguishes the specific vibrational modes of the amide, carbamate, and carboxylic acid functional groups.

  • Chiral HPLC: Ensures that the L-configuration (S-stereocenter) remains intact and has not racemized during the acetylation or protection steps.

Analytical_Workflow Sample Ac-Orn(Boc)-OH Sample NMR 1D/2D NMR Connectivity Sample->NMR MS ESI-HRMS Exact Mass Sample->MS IR FT-IR Functional Grps Sample->IR HPLC Chiral HPLC Enantiomeric Purity Sample->HPLC Report Validated Structure NMR->Report MS->Report IR->Report HPLC->Report

Fig 1. Multi-modal analytical workflow for comprehensive structural validation.

Structural Elucidation via NMR Spectroscopy

Causality of Experimental Design: We utilize DMSO- d6​ rather than CDCl3​ as the NMR solvent. The polar, aprotic nature of DMSO- d6​ prevents the rapid exchange of labile protons (NH and OH) with the solvent. Observing the α-NH (amide) and δ-NH (carbamate) protons is critical for proving that the Ac and Boc groups are attached to their respective nitrogen atoms, rather than forming an undesired ester at the carboxylic acid[3][4].

Two-dimensional NMR (COSY, HSQC, and HMBC) is employed to unambiguously assign the aliphatic ornithine backbone ( α,β,γ,δ carbons).

Table 1: Quantitative 1H and 13C NMR Assignments (DMSO- d6​ , 400 MHz)
Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)HMBC Correlations ( 1 H 13 C)
α-CH 4.15m, 1H52.4α-C=O (Ac), COOH, β-CH 2​
β-CH 2​ 1.50, 1.65m, 2H28.5α-CH, γ-CH 2​
γ-CH 2​ 1.40m, 2H26.1β-CH 2​ , δ-CH 2​
δ-CH 2​ 2.89q, 2H39.8γ-CH 2​ , δ-C=O (Boc)
Ac-CH 3​ 1.83s, 3H22.6α-C=O (Ac)
Boc-CH 3​ 1.37s, 9H28.3Boc quaternary C (77.8)
α-NH 8.05d, 1H-α-CH, α-C=O (Ac)
δ-NH 6.80t, 1H-δ-CH 2​ , δ-C=O (Boc)
COOH 12.50br s, 1H173.5-
Ac C=O --169.2-
Boc C=O --155.8-

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact pseudo-molecular ion [M+H]+ . However, the Boc group is inherently acid-labile and prone to gas-phase fragmentation. By applying collision-induced dissociation (CID) in MS/MS mode, we intentionally break the molecule apart to map its substructures[3]. The sequential loss of the Boc group (isobutylene + CO2​ ) followed by the loss of the acetyl group (as ketene) provides an irrefutable fingerprint of the dual-protection scheme.

MS_Fragmentation M1 [M+H]+ m/z 275.16 M2 [M+H - C4H8]+ m/z 219.10 M1->M2 Loss of Isobutylene (-56 Da) M3 [M+H - Boc]+ m/z 175.11 M2->M3 Loss of CO2 (-44 Da) M4 [M+H - Boc - Ac]+ m/z 133.09 M3->M4 Loss of Ketene (-42 Da)

Fig 2. ESI-MS/MS positive ion fragmentation pathway for Ac-Orn(Boc)-OH.

Table 2: ESI-HRMS Data Summary
Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]+ C12​H23​N2​O5+​ 275.1601275.1605+1.4
[M+Na]+ C12​H22​N2​O5​Na+ 297.1421297.1418-1.0
[M−H]− C12​H21​N2​O5−​ 273.1456273.1452-1.4

Step-by-Step Experimental Methodologies

To ensure reproducibility across laboratories, the following protocols must be executed precisely.

Protocol A: NMR Sample Preparation and Acquisition
  • Preparation: Weigh exactly 10.0 mg of lyophilized Ac-Orn(Boc)-OH into a clean glass vial.

  • Dissolution: Add 600 µL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Ensure the probe temperature is stabilized at 298 K.

  • Execution: Run a standard 1 H sequence (16 scans, relaxation delay d1=2 s) followed by a 13 C sequence (1024 scans). Follow with 2D COSY and HSQC to map the α→β→γ→δ proton spin system.

Protocol B: ESI-HRMS Analysis
  • Stock Solution: Dissolve 1.0 mg of Ac-Orn(Boc)-OH in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (final concentration: 1 µg/mL).

  • Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Parameters: Set the capillary voltage to 3.0 kV (positive mode) and 2.5 kV (negative mode). Set the desolvation temperature to 250°C.

  • MS/MS: Isolate the m/z 275.16 precursor ion and apply a collision energy ramp of 10–30 eV using Argon as the collision gas.

Protocol C: Chiral HPLC for Enantiomeric Excess (ee%)
  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v). Note: The trace TFA is essential to suppress the ionization of the free carboxylic acid, preventing peak tailing.

  • Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 210 nm (due to the lack of strong chromophores, detection relies on the amide/carbonyl absorbance).

  • Validation: Inject a racemic standard of Ac-DL-Orn(Boc)-OH to confirm baseline resolution ( Rs​>1.5 ) of the enantiomers before injecting the analytical sample.

Conclusion

The structural elucidation of Ac-Orn(Boc)-OH requires a synergistic analytical approach. NMR spectroscopy definitively proves the orthogonal placement of the Acetyl and Boc protecting groups on the α and δ nitrogens, respectively. HRMS confirms the exact molecular formula and provides a characteristic fragmentation fingerprint, while Chiral HPLC guarantees the stereochemical integrity of the L-ornithine backbone. By adhering to these self-validating protocols, researchers can confidently integrate this building block into complex peptide syntheses and drug development pipelines without the risk of downstream structural artifacts.

References

  • N-alpha-Acetyl-L-ornithine | CID 91746269 - PubChem - NIH National Center for Biotechnology Information.[Link]

  • N(delta)-acetyl... vs N(alpha)-acetyl - Chemistry Stack Exchange Stack Exchange.[Link]

Sources

Exploratory

Architectural Control in Peptide Synthesis: The Mechanistic Role of the Boc Protecting Group on Ornithine Side Chains

Abstract Ornithine (Orn), a non-proteinogenic amino acid, is a critical building block in the synthesis of cyclic peptides, peptidomimetics, and antimicrobial agents. Its terminal δ -amino group requires precise, orthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ornithine (Orn), a non-proteinogenic amino acid, is a critical building block in the synthesis of cyclic peptides, peptidomimetics, and antimicrobial agents. Its terminal δ -amino group requires precise, orthogonal protection during Solid-Phase Peptide Synthesis (SPPS) to prevent unwanted branching. This technical whitepaper explores the chemical causality behind utilizing the tert-butyloxycarbonyl (Boc) protecting group for ornithine side chains, specifically within the Fmoc/tBu synthetic strategy, and provides validated methodologies for its application in drug development.

The Chemical Imperative of Side-Chain Protection

Ornithine possesses two primary amino groups: the α -amine, which is involved in standard peptide backbone elongation, and the highly nucleophilic δ -amine on its side chain. In pharmaceutical synthesis, this basic side chain is frequently leveraged to improve the solubility of peptide therapeutics or act as a nucleophile for on-resin cyclization 1.

However, the inherent nucleophilicity of the δ -amine presents a severe synthetic liability. Without robust protection, the δ -amine would indiscriminately attack activated carboxyl groups during coupling cycles, resulting in branched, non-functional polymeric mixtures. To prevent this, chemists employ an orthogonal protection strategy utilizing the Boc group to mask the δ -amine, typically introduced via the commercially available building block Fmoc-Orn(Boc)-OH 2.

Orthogonal Causality: The Fmoc/Boc Strategy

The cornerstone of modern SPPS is the orthogonal relationship between the α -amine protecting group and the side-chain protecting group. Orthogonality dictates that one protecting group can be removed under specific chemical conditions without compromising the structural integrity of the other 2.

Causality of Selection:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α -amine and is strictly base-labile. It is removed via a base-catalyzed β -elimination mechanism using a mild base (e.g., 20% piperidine) 3.

  • Boc (tert-butyloxycarbonyl): Protects the δ -amine of ornithine and is strictly acid-labile. It is entirely stable to the basic conditions used for Fmoc removal because the Boc carbamate lacks the acidic β -proton required to initiate base-catalyzed elimination.

This differential lability allows researchers to selectively elongate the peptide backbone while keeping the highly reactive ornithine side chain inert until the final cleavage step.

OrthogonalProtection Start Fmoc-Orn(Boc)-OH (Fully Protected) Base 20% Piperidine / DMF (Basic Conditions) Start->Base Base Cleavage Acid 95% TFA (Acidic Conditions) Start->Acid Acid Cleavage AlphaFree Free α-Amine (Boc remains intact) Base->AlphaFree Removes Fmoc DeltaFree Free δ-Amine (Fmoc remains intact) Acid->DeltaFree Removes Boc

Logical workflow of orthogonal Fmoc/Boc deprotection on Ornithine.

The Thermodynamic Pathway of Boc Deprotection

The removal of the Boc group is not a simple displacement; it is a cascade of thermodynamically driven events triggered by strong acids, most commonly Trifluoroacetic acid (TFA) 4. Understanding this mechanism is critical for troubleshooting incomplete deprotections or side reactions.

  • Protonation: The highly acidic environment protonates the carbonyl oxygen of the Boc carbamate, increasing the electrophilicity of the adjacent carbon 5.

  • Heterolytic Fragmentation: The intermediate undergoes heterolytic cleavage. The kinetic driver here is the formation of a highly stable tert-butyl carbocation.

  • Decarboxylation: The resulting carbamic acid is highly unstable and spontaneously decarboxylates. The evolution of CO 2​ gas provides an immense entropic driving force, rendering the deprotection practically irreversible 4.

  • Salt Formation: The newly liberated δ -amine is immediately protonated by TFA, yielding the stable TFA salt of the free amine.

BocDeprotection Step1 1. Protonation (TFA donates H+ to Carbamate) Step2 2. Fragmentation (Loss of tert-butyl cation) Step1->Step2 Heterolytic Cleavage Step3 3. Decarboxylation (Release of CO2 gas) Step2->Step3 Spontaneous Step4 4. Salt Formation (Free δ-Amine TFA salt) Step3->Step4 Acidic Protonation

Stepwise mechanistic pathway of Boc deprotection via TFA.

Self-Validating Experimental Protocol: Fmoc-SPPS and Boc Deprotection

The following protocol outlines the incorporation of Fmoc-Orn(Boc)-OH and its subsequent deprotection. This workflow is designed as a self-validating system: macroscopic observations and colorimetric assays provide real-time confirmation of microscopic chemical events.

Phase 1: Coupling of Fmoc-Orn(Boc)-OH
  • Resin Preparation: Swell 300 mg of 2-chlorotrityl chloride (2-CTC) resin in Dimethylformamide (DMF) for 1 hour to maximize surface area for reagent diffusion.

  • Fmoc Cleavage (Validation Point): Treat the resin with 8 mL of 20% (v/v) piperidine in DMF for 1 hour.

    • Causality: Piperidine acts as both the base to deprotonate the Fmoc group and the nucleophilic scavenger to trap the resulting dibenzofulvene, preventing re-alkylation of the peptide chain.

  • Activation: In a separate vial, dissolve 5 equivalents of Fmoc-Orn(Boc)-OH, 4.5 eq HATU, and 4.5 eq HOAt in 20% N-methylmorpholine (NMM) in DMF.

    • Causality: HATU forms a highly reactive active ester, while HOAt accelerates the reaction and suppresses racemization of the α -carbon.

  • Coupling and Kaiser Test (Validation Point): Add the activated mixture to the resin and agitate for 4 hours. Perform a Kaiser (ninhydrin) test. A yellow result confirms that the primary α -amines have been successfully acylated, validating the completion of the coupling.

Phase 2: Global Cleavage and Boc Deprotection
  • Cleavage Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water.

  • Deprotection (Validation Point): Submerge the resin in the cleavage cocktail for 2-3 hours.

    • Causality: The TFA protonates and cleaves the Boc group. The macroscopic evolution of CO 2​ bubbles serves as visual validation of carbamate decarboxylation 4. TIPS is strictly required as a carbocation scavenger; it quenches the liberated tert-butyl cations, preventing them from irreversibly alkylating electron-rich residues (e.g., Tryptophan or Tyrosine).

  • Precipitation: Filter the resin, concentrate the TFA filtrate under a nitrogen stream, and precipitate the crude deprotected peptide in cold diethyl ether.

Quantitative Data: Comparative Stability Metrics

To further illustrate the orthogonal nature of this system, the following table summarizes the stability and cleavage metrics of the Fmoc and Boc groups during SPPS.

MetricFmoc Group ( α -amine)Boc Group ( δ -amine)Causality / Chemical Rationale
Lability Base-labile (e.g., Piperidine)Acid-labile (e.g., TFA)Fmoc undergoes base-catalyzed E1cB elimination; Boc requires acid-catalyzed heterolytic cleavage.
Stability in 20% Piperidine Cleaved (< 1 hour)Highly StableBoc lacks an acidic β -proton required for base-induced elimination.
Stability in 95% TFA Highly StableCleaved (< 2 hours)Fmoc lacks an oxygen atom that can easily form a stable carbocation upon protonation.
Primary Byproducts Dibenzofulvene (DBF), CO 2​ tert-butyl cation, CO 2​ DBF requires scavenging (piperidine acts as scavenger); t-butyl cation requires TIPS.

Applications in Drug Development

The strategic use of Boc-protected ornithine is pivotal in modern pharmaceutical synthesis. By maintaining the peptide on-resin while selectively removing the Boc group (achieved by using highly acid-sensitive linkers that allow peptide cleavage without Boc removal, followed by liquid-phase deprotection, or vice versa), chemists can induce targeted lactamization 1.

This side-chain-to-tail or side-chain-to-side-chain cyclization creates conformationally restricted cyclic peptides. In drug development, these constrained geometries translate directly to higher receptor binding affinities, profound resistance to proteolytic degradation, and enhanced cellular permeability—overcoming the traditional pharmacokinetic limitations of linear peptide therapeutics.

References

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry.[Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry.[Link]

  • NBInno. "The Role of Ornithine Derivatives in Pharmaceutical Synthesis." NBInno. [Link]

Sources

Foundational

The Fourth Dimension of Peptide Synthesis: A Technical Guide to Orthogonal Protecting Groups

Executive Summary As a Senior Application Scientist overseeing the development of complex peptide therapeutics—ranging from constrained macrocycles to peptide-drug conjugates (PDCs)—I frequently encounter the limitations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the development of complex peptide therapeutics—ranging from constrained macrocycles to peptide-drug conjugates (PDCs)—I frequently encounter the limitations of linear peptide assembly. While standard Solid-Phase Peptide Synthesis (SPPS) is highly efficient for linear sequences, the synthesis of branched, cyclic, or site-specifically modified peptides requires a higher level of topological control. This control is achieved through orthogonal protecting groups .

This whitepaper provides an in-depth mechanistic analysis of advanced orthogonal protection strategies, detailing the causality behind reagent selection, quantitative stability profiles, and self-validating experimental workflows necessary for modern drug development.

The Mechanistic Foundations of Orthogonality

The concept of orthogonality in peptide chemistry was formally introduced by Barany and Merrifield in 1977. In a strictly orthogonal system, two or more protecting groups are removed by completely independent chemical mechanisms. This allows any protecting group to be cleaved in any order without compromising the integrity of the others.

In contrast to chemoselectivity—which often relies on graduated reaction rates (e.g., the historical Boc/Bzl strategy where both groups are acid-labile but to different degrees)—true orthogonality relies on absolute mechanistic divergence. By decoupling the cleavage conditions (e.g., base-catalyzed β -elimination vs. transition-metal catalysis), we eliminate the risk of premature deprotection, thereby preventing catastrophic side reactions during the assembly of complex macromolecules.

Beyond the Bipartite System: The 3rd and 4th Dimensions

The foundation of modern SPPS is the bipartite Fmoc/tBu strategy. The N-terminal Fmoc group is removed via base-catalyzed β -elimination (20% piperidine), while side-chain tBu groups are removed via strong acidolysis (95% TFA). However, synthesizing a cyclic peptide requires at least a "third dimension" of protection to unmask specific side chains while the peptide remains anchored to the resin.

A. The Allyloxycarbonyl (Alloc) Group: Transition-Metal Orthogonality

The Alloc group is widely used to protect the ϵ -amine of Lysine or the carboxylates of Glutamate/Aspartate (as OAll esters). It is completely stable to both TFA and piperidine.

  • Mechanism of Cleavage: Alloc is removed via a Tsuji-Trost reaction using a Palladium(0) catalyst, typically Pd(PPh3​)4​ . The Pd(0) coordinates with the allyl moiety, forming a π -allyl palladium complex[1].

  • Causality in Reagent Selection: To drive the reaction forward and prevent the π -allyl complex from re-alkylating the newly freed amine, a nucleophilic scavenger must be used. While morpholine is common, phenylsilane ( PhSiH3​ ) is vastly superior as it efficiently reduces the π -allyl complex without risking side-reactions with the peptide backbone[1].

B. The Dde and ivDde Groups: Nucleophilic Orthogonality

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is cleaved by dilute hydrazine (2-5% in DMF).

  • Mechanism of Cleavage: Hydrazine acts as a strong nucleophile, attacking the dioxocyclohexylidene ring and triggering an intramolecular cyclization that releases the free amine and a stable pyrazole byproduct[2].

  • Causality in Reagent Selection: Standard Dde is prone to intramolecular migration to unprotected α -amines during prolonged syntheses. To solve this, the sterically hindered ivDde variant was developed. The bulky isovaleryl appendage physically blocks the migration pathway, making ivDde the mandatory choice for long, complex sequences[2].

C. The Mtt Group: Hyper-Acid Sensitive Orthogonality

The 4-Methyltrityl (Mtt) group protects amines but is cleaved under extremely mild acidic conditions (1-2% TFA) that leave standard tBu groups intact.

  • Causality in Reagent Selection: While 1% TFA in DCM is the standard cleavage cocktail, it often causes premature cleavage of the peptide from acid-sensitive resins (like 2-CTC) or partial loss of Trityl (Trt) groups from Cysteine residues. To achieve true chemoselectivity, Hexafluoroisopropanol (HFIP) (e.g., 30% HFIP in DCM) is used. HFIP provides the exact micro-environmental acidity required to release Mtt without disrupting Cys(Trt) or the resin linkage[3].

Quantitative Stability and Cleavage Profiles

To facilitate experimental design, the following table summarizes the mechanistic profiles and orthogonality limits of the primary protecting groups used in multi-dimensional SPPS.

Protecting GroupTarget Functional GroupCleavage ReagentCleavage MechanismStability (Orthogonal To)
Fmoc α -Amine20% Piperidine in DMFBase-catalyzed β -eliminationTFA, Pd(0), Mild Acid (HFIP)
tBu / Boc Side chains / α -Amine95% TFAAcidolysis (Carbocation formation)Piperidine, Pd(0), Hydrazine
Alloc / OAll Amine / Carboxyl Pd(PPh3​)4​ , PhSiH3​ π -Allyl Palladium CatalysisPiperidine, TFA, Hydrazine
ivDde Amine2-5% Hydrazine in DMFNucleophilic Addition-EliminationTFA, Pd(0), HFIP
Mtt Amine30% HFIP in DCMMild AcidolysisPiperidine, Pd(0), Hydrazine
Self-Validating Experimental Protocol: On-Resin Lactam Cyclization

The following is a highly optimized, step-by-step methodology for synthesizing a side-chain-to-side-chain lactam-bridged cyclic peptide utilizing Fmoc/tBu and Alloc/OAll orthogonality. This protocol integrates in-process quality control (QC) to ensure a self-validating workflow.

Objective: Form an amide bond between Lys(Alloc) and Glu(OAll) on a solid support.

Step 1: Linear Assembly & N-Terminal Capping

  • Synthesize the linear peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin. Incorporate Fmoc−Lys(Alloc)−OH and Fmoc−Glu(OAll)−OH at the desired cyclization sites.

  • After the final N-terminal Fmoc removal, cap the free α -amine using Boc2​O (10 eq) and DIPEA (20 eq) in DMF for 30 minutes.

    • Causality Check: If the N-terminus is not capped, the subsequent cyclization step will result in heterogeneous head-to-tail and side-chain-to-tail cyclic mixtures.

  • Validation: Perform a Kaiser test. A yellow color confirms complete capping of the N-terminus.

Step 2: Orthogonal Alloc/OAll Deprotection[1]

  • Swell the resin in anhydrous DCM for 15 minutes. Strict anhydrous conditions prevent catalyst poisoning.

  • In a glass vial, dissolve Pd(PPh3​)4​ (0.1 eq relative to resin loading) and Phenylsilane ( PhSiH3​ , 20 eq) in anhydrous DCM.

  • Add the cocktail to the resin and agitate in the dark for 45 minutes at room temperature.

  • Drain and wash the resin with DCM (3x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x).

    • Causality Check: Palladium residues can become trapped in the peptide matrix, causing dark discoloration and interfering with biological assays. Diethyldithiocarbamate chelates and removes precipitated Pd(0).

  • Validation: Cleave a 2 mg micro-aliquot of resin using 95% TFA for 1 hour. Analyze via LC-MS to confirm a mass shift corresponding to the loss of the Alloc and Allyl groups.

Step 3: On-Resin Cyclization

  • Wash the resin thoroughly with DMF (5x).

  • Add a solution of HATU (3 eq) and DIPEA (6 eq) in DMF to the resin. Agitate for 2 to 4 hours.

  • Validation: Perform a Kaiser test. The transition from blue (free Lysine ϵ -amine) to yellow (amide bond formed) confirms successful cyclization.

Step 4: Global Cleavage

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours.

  • Precipitate the cleaved, cyclic peptide in cold diethyl ether, centrifuge, and lyophilize for downstream HPLC purification.

Workflow Visualization

The following diagram maps the logical progression and chemical state changes during the orthogonal deprotection and cyclization workflow described above.

OrthogonalWorkflow Step1 1. Linear SPPS Assembly (Fmoc/tBu + Alloc/OAll) Step2 2. N-Terminal Capping (Boc Anhydride) Step1->Step2 Prevent unwanted head-to-tail cyclization Step3 3. Alloc/OAll Deprotection Pd(PPh3)4, PhSiH3 Step2->Step3 Unmask Lys/Glu side chains exclusively Step4 4. On-Resin Cyclization HATU, DIPEA Step3->Step4 Form Lactam Bridge (Kaiser Test Validation) Step5 5. Global Cleavage 95% TFA Cocktail Step4->Step5 Release final macrocyclic peptide

Workflow for on-resin lactam cyclization utilizing Alloc/OAll orthogonal deprotection.

References
  • Chemical Communications - Zimmerman Group. University of Illinois.[Link]

  • Synthesis of Peptide Disulfide-Bond Mimics by Using Fully Orthogonally Protected Diaminodiacids. Organic Letters - ACS Publications.[Link]

Sources

Exploratory

A Researcher's Guide to Introductory Solid-Phase Peptide Synthesis Using N-acetyl-L-ornithine(Boc)

This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking a practical and mechanistically grounded introduction to solid-phase peptide synthesis (SPPS). We will foc...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking a practical and mechanistically grounded introduction to solid-phase peptide synthesis (SPPS). We will focus on the use of Nα-acetyl-Nδ-tert-butyloxycarbonyl-L-ornithine (Ac-Orn(Boc)-OH) as a starting point for a simple, yet informative, introductory experiment. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust understanding of the process for both novice and experienced chemists.

Introduction: The Rationale for Ac-Orn(Boc)-OH in Foundational SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, allows for the efficient construction of peptides by building them on an insoluble resin support.[][2][3][4] This methodology simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing.[3][4][5]

For an introductory experiment, the choice of the first amino acid is critical. We advocate for Ac-Orn(Boc)-OH for several key reasons:

  • N-Terminal Acetylation: Many biologically active peptides are acetylated at their N-terminus.[6] Using an acetylated starting amino acid mimics this common post-translational modification and simplifies the synthesis by eliminating the need for a final N-terminal deprotection step.

  • Orthogonal Protection: The use of an acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain amine and a stable acetyl group for the Nα-amine provides a simple example of an orthogonal protection strategy.[][3] This is a cornerstone concept in complex chemical synthesis.[]

  • Non-Proteinogenic Residue: Ornithine is a non-proteinogenic amino acid, offering a glimpse into the synthesis of peptide analogs and peptidomimetics.[3][7] Its shorter side chain compared to lysine can be used to probe structure-activity relationships.[7]

This guide will walk through the synthesis of a simple dipeptide, Ac-Orn(Boc)-Ala-Resin, to illustrate the fundamental principles of SPPS.

The Chemistry of Peptide Bond Formation

The core of SPPS is the formation of an amide (peptide) bond between a resin-bound amino acid and an incoming protected amino acid. This process involves two key steps: activation of the carboxylic acid and coupling with the free amine on the resin.

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are widely used to activate the carboxyl group of the incoming amino acid.[8][9] The reaction proceeds through a highly reactive O-acylisourea intermediate.[9][10] However, this intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea or racemization via an oxazolone intermediate.[10]

To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[10][11] HOBt traps the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then efficiently reacts with the amine on the resin.[9][10]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction (Minimized by HOBt) AA_COOH Ac-Orn(Boc)-OH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive) AA_COOH->O_Acylisourea + DIC DIC DIC (Carbodiimide) DIC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt (Additive) Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Resin-Amine Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond

Carbodiimide activation and coupling mechanism.

Experimental Workflow: Synthesis of Ac-Orn(Boc)-Ala-Resin

This section provides a detailed, step-by-step protocol for a manual SPPS experiment.

Materials and Reagents
Reagent/MaterialPurposeTypical Amount (for 0.1 mmol scale)
Rink Amide ResinSolid support for peptide synthesis135 mg (0.74 mmol/g loading)
Ac-Orn(Boc)-OHFirst amino acid (N-terminally capped)104 mg (0.3 mmol, 3 eq.)
Fmoc-Ala-OHSecond amino acid93 mg (0.3 mmol, 3 eq.)
DICActivating agent47 µL (0.3 mmol, 3 eq.)
HOBtActivation additive46 mg (0.3 mmol, 3 eq.)
DMFSolvent for swelling, washing, and couplingAs needed
DCMSolvent for washingAs needed
20% Piperidine in DMFFmoc deprotection solution5 mL per deprotection
Cleavage Cocktail (Reagent K)Cleavage of peptide from resin and side-chain deprotection2 mL

Note: Reagent equivalents are calculated relative to the resin loading.

Step-by-Step Protocol

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF, 30 min) start->swell deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection1 wash1 3. Washing (DMF, DCM) deprotection1->wash1 coupling1 4. Coupling: Fmoc-Ala-OH (DIC/HOBt in DMF, 2h) wash1->coupling1 kaiser1 5. Kaiser Test (Check for free amines) coupling1->kaiser1 wash2 6. Washing (DMF, DCM) kaiser1->wash2 Positive (Blue) Recouple kaiser1->wash2 Negative (Yellow) deprotection2 7. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 8. Washing (DMF, DCM) deprotection2->wash3 coupling2 9. Coupling: Ac-Orn(Boc)-OH (DIC/HOBt in DMF, 2h) wash3->coupling2 kaiser2 10. Kaiser Test (Confirm capping) coupling2->kaiser2 kaiser2->coupling2 Positive (Blue) Recouple wash4 11. Final Washing (DMF, DCM, Dry) kaiser2->wash4 Negative (Yellow) cleavage 12. Cleavage & Deprotection (TFA Cocktail, 2h) wash4->cleavage precipitate 13. Precipitation & Lyophilization cleavage->precipitate end End: Crude Peptide (Ac-Orn-Ala-NH2) precipitate->end

General workflow for the synthesis of Ac-Orn-Ala-NH2.

Protocol Details:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF (approx. 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[8] This prepares the polymer matrix for the synthesis. Drain the DMF.

  • Initial Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain.[5][12] Add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group from the Rink Amide linker.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[5][12]

  • First Coupling (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), in DMF.

    • Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.[10]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Monitoring the Coupling: The Kaiser Test: The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[13][14] A positive result (intense blue beads and/or solution) indicates the presence of unreacted amines, meaning the coupling is incomplete.[14][15]

    • Procedure:

      • Remove a few beads of resin and place them in a small test tube.

      • Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).[14][16]

      • Heat the tube at 110°C for 5 minutes.[14]

    • Interpretation:

      • Yellow/Colorless beads and solution: Complete coupling. Proceed to the next step.[16]

      • Blue/Purple beads and solution: Incomplete coupling. The coupling step should be repeated ("recouple").[16]

  • Washing: After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents.

  • Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled Alanine residue.

  • Washing: Repeat step 3.

  • Second Coupling (Ac-Orn(Boc)-OH): Repeat step 4, using Ac-Orn(Boc)-OH instead of Fmoc-Ala-OH.

  • Final Kaiser Test: Perform another Kaiser test. A negative result confirms the successful capping of the peptide chain with the acetylated ornithine.

  • Final Washing: Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times), then dry the resin under vacuum.

Cleavage and Final Deprotection

The final step is to cleave the completed peptide from the resin support and simultaneously remove the Boc side-chain protecting group from the ornithine residue. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in a "cleavage cocktail".[17][18]

Why a "Cocktail"? During cleavage, the acid-labile protecting groups (like Boc) and the resin linker generate highly reactive carbocations.[17] These cations can irreversibly modify nucleophilic amino acid side chains (e.g., Trp, Met, Tyr). Scavengers are added to the TFA to "quench" these reactive species.[17]

Common Cleavage Cocktails:

Reagent NameCompositionPurpose
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues.
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)A less malodorous and effective cocktail for many sequences, especially those containing Arg(Pbf) and Trp(Boc).[17]

Cleavage Procedure:

  • Place the dry peptide-resin in a vial.

  • Add the cleavage cocktail (e.g., Reagent K, approx. 10 mL per gram of resin).

  • Gently agitate the mixture for 2 hours at room temperature.[13]

  • Filter the solution to remove the resin beads, collecting the filtrate directly into a tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).[13]

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether twice more, and dry the crude peptide under vacuum.[8]

  • The crude peptide can then be analyzed and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Outlook

This guide has detailed a foundational experiment in solid-phase peptide synthesis using Ac-Orn(Boc)-OH. By following this protocol, researchers can gain hands-on experience with the core principles of SPPS: resin handling, orthogonal protection, carbodiimide activation, reaction monitoring, and acidic cleavage. This simple dipeptide synthesis serves as a robust and informative entry point into the powerful and versatile world of chemical peptide synthesis, paving the way for the creation of more complex and biologically relevant molecules.

References

  • Al-Warhi, T., Al-Harthi, S., & El-Faham, A. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 26(11), 3298. [Link]

  • Peptide Primers. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Al-Warhi, T., et al. (2012). Peptide bond formation through carbodiimide. Journal of Organic Chemistry, 77(23), 10874-10883. [Link]

  • Catak, S., Monard, G., Aviyente, V., & Ruiz-López, M. F. (2009). The Journal of Physical Chemistry A, 113, 1111. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Tachi, N., et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2262-2266. [Link]

  • Chemical Synthesis. (2026, March 27). The Chemical Properties and Applications of Z-Orn(Boc)-OH. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Organic & Biomolecular Chemistry. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Und-Scharping, J., & Wessolowski, A. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1334-1345. [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Kent, S. B. H. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Retrieved from [Link]

  • Shinbara, K., et al. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 8, 599. [Link]

  • Pacific University. (n.d.). Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

Sources

Foundational

Acetylated Ornithine Derivatives in Biochemical Research: From Microbial Metabolism to Human Pathologies

As biochemical research advances, the study of amino acid derivatives has expanded beyond basic metabolic mapping into the realms of targeted drug discovery and clinical diagnostics. Acetylated ornithine derivatives—spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As biochemical research advances, the study of amino acid derivatives has expanded beyond basic metabolic mapping into the realms of targeted drug discovery and clinical diagnostics. Acetylated ornithine derivatives—specifically the structural isomers N-α-acetylornithine and N-δ-acetylornithine—represent a fascinating dichotomy in biochemistry. While N-α-acetylornithine serves as a critical, druggable intermediate in microbial arginine biosynthesis [[1]](), N-δ-acetylornithine has emerged as a vital plant defense metabolite and a highly predictive biomarker for human chronic kidney disease (CKD) 2[[3]]().

This technical guide synthesizes the mechanistic pathways, assay methodologies, and clinical relevance of these derivatives, providing a comprehensive framework for researchers and drug development professionals.

N-α-Acetylornithine: The Microbial Arginine Crossroads

In prokaryotes, archaea, and plants, the biosynthesis of L-arginine from L-glutamate requires the protection of the α-amino group via acetylation. This modification prevents the spontaneous cyclization of intermediate semialdehydes, effectively isolating the arginine pathway from proline biosynthesis 4.

The metabolic flow converges at N-α-acetylornithine (NAO) , where the pathway bifurcates into two distinct evolutionary strategies:

  • The Linear Pathway (ArgE): Utilized primarily by Enterobacteriaceae, the enzyme N-acetylornithine deacetylase (ArgE) catalyzes the hydrolysis of NAO to yield L-ornithine and free acetate [[1]](. Because mammals lack the ArgE enzyme entirely, it represents a highly attractive, low-toxicity target for novel antimicrobial agents 5.

  • The Cyclic Pathway (ArgJ): In other bacteria, ornithine acetyltransferase (ArgJ) conserves energy by recycling the acetyl group from NAO directly back to L-glutamate, forming N-acetylglutamate (NAG) and L-ornithine in a continuous loop [[6]](.

Pathway Glu L-Glutamate NAG N-Acetylglutamate (NAG) Glu->NAG ArgA (Acetyl-CoA) NAO N-α-Acetylornithine (NAO) NAG->NAO ArgB, ArgC, ArgD Orn L-Ornithine NAO->Orn ArgE (Linear) [Deacetylation] NAO->Orn ArgJ (Cyclic) [Transacetylation to Glu] Arg L-Arginine Orn->Arg ArgF, ArgG, ArgH

Figure 1: Linear and cyclic arginine biosynthesis pathways involving N-α-acetylornithine.

Methodological Framework: Assaying ArgE Activity for Drug Discovery

To exploit ArgE as an antibiotic target, robust high-throughput screening assays are required. Historically, ArgE activity was monitored via a continuous spectrophotometric assay measuring the decrease in absorbance at 214 nm, corresponding to the cleavage of the amide bond 17.

The Causality of Experimental Evolution: The 214 nm assay is fundamentally limited during small-molecule screening because many potential inhibitors (such as phenylboronic acid derivatives) strongly absorb in the deep UV region, causing severe signal interference and false positives 7. To circumvent this, a discontinuous ninhydrin-based colorimetric assay was developed. Ninhydrin reacts specifically with the primary amine of the product (L-ornithine) to form Ruhemann's purple, shifting the detection window to 570 nm in the visible spectrum, thereby enabling interference-free screening of UV-absorbing compounds 15.

Protocol: Ninhydrin-Based ArgE Inhibitor Screening Assay

Self-Validating System: To ensure rigorous data integrity, this protocol incorporates a parallel L-ornithine standard curve to validate product formation and a vehicle control (5% DMSO) to establish a baseline for uninhibited enzyme kinetics 7.

  • Reagent & Control Preparation: Prepare a 50 mM Potassium Phosphate (KPi) buffer, pH 7.5. Dissolve potential inhibitors in DMSO, ensuring the final assay concentration strictly does not exceed 5% DMSO to prevent enzyme denaturation 7.

  • Reaction Setup: In a 100 µL total reaction volume, combine the KPi buffer, 10 nM purified E. coli ArgE enzyme, and the inhibitor 7. Include a "No-Enzyme Control" (buffer + substrate) to account for spontaneous hydrolysis.

  • Initiation & Incubation: Initiate the reaction by adding 2 mM N-α-acetyl-L-ornithine (NAO) substrate. Incubate the mixture in a thermal cycler at 30°C for predefined kinetic intervals 7.

  • Termination: Quench the enzymatic reaction at specific time points by adding an acid, such as trichloroacetic acid (TCA), to denature the ArgE enzyme 1.

  • Derivatization: Add the ninhydrin reagent to the quenched reaction mixture. Heat the samples to facilitate the reaction between ninhydrin and the free amine of the newly formed L-ornithine 1.

  • Quantification: Measure the absorbance of the samples at 570 nm using a spectrophotometer. Map the absorbance values against the L-ornithine standard curve to calculate specific activity and determine IC50 values 1[[7]]().

Workflow Step1 1. Reaction Setup 50 mM KPi buffer (pH 7.5) 10 nM EcArgE + Inhibitor Step2 2. Initiation Add 2 mM NAO substrate Step1->Step2 Step3 3. Incubation 30°C for defined intervals Step2->Step3 Step4 4. Termination Add Trichloroacetic Acid (TCA) Step3->Step4 Step5 5. Derivatization Add Ninhydrin Reagent & Heat Step4->Step5 Step6 6. Detection Measure Absorbance at 570 nm Step5->Step6

Figure 2: Step-by-step workflow of the ninhydrin-based colorimetric ArgE activity assay.

N-δ-Acetylornithine: Eukaryotic Defense Mechanisms and Clinical Biomarkers

While N-α-acetylornithine dominates prokaryotic research, its structural isomer N-δ-acetylornithine plays critical roles in eukaryotic systems, bridging plant physiology and human pathology.

Plant Defense Mechanisms: In Arabidopsis thaliana, N-δ-acetylornithine is an uncommon nonprotein amino acid synthesized from ornithine by the enzyme NATA1 2. Its production is strongly induced by the phytohormone methyl jasmonate (MeJA) in response to herbivory. Functionally, it acts as a direct deterrent or toxic agent against pests such as the green peach aphid (Myzus persicae), highlighting a specialized evolutionary adaptation for chemical defense 2.

Human Pathology and CKD Biomarkers: In human clinical biochemistry, elevated serum levels of N-δ-acetylornithine have been identified as a highly predictive biomarker for the progression of Chronic Kidney Disease (CKD) and the onset of kidney failure [[3]](). Mendelian randomization studies have established a strong causal relationship between this metabolite and a missense variant in the NAT8 gene, which encodes a liver- and kidney-specific acetyltransferase 83. This positions N-δ-acetylornithine not just as a metabolic byproduct, but as a crucial indicator for early diagnostic intervention in nephrology.

Quantitative Insights

The following table synthesizes key quantitative data across both microbial enzymology and human clinical diagnostics, providing a comparative look at how acetylated ornithine derivatives are measured and targeted in modern research:

Molecule / CompoundTarget / Biological ContextQuantitative MetricBiological Significance
Captopril E. coli ArgE (Linear Pathway)IC50 = 58.7 μM; Ki = 37.1 ± 0.85 μMValidated small-molecule inhibitor of ArgE, proving the enzyme's druggability 7.
4-(diethylamino)phenylboronic acid E. coli ArgE (Linear Pathway)IC50 = 50.1 μMNovel UV-absorbing ArgE inhibitor successfully identified via the ninhydrin assay 5.
N-δ-acetylornithine Human Serum (CKD Biomarker)Hazard Ratio = 1.48 (per two-fold increase)Strong predictor of incident kidney failure linked to NAT8 genetic variants [[3]]().

References

  • BenchChem. "An In-depth Technical Guide to the Biosynthesis and Metabolic Pathway of N-Acetylornithine." BenchChem, 2025. 1

  • PMC. "N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." National Institutes of Health, 2024. 7

  • ASM Journals. "Two Proteins with Ornithine Acetyltransferase Activity Show Different Functions in Streptomyces clavuligerus." American Society for Microbiology. 6

  • ResearchGate. "N-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." ResearchGate, 2024. 5

  • PMC. "Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite." National Institutes of Health. 2

  • Frontiers. "Causal effects of human serum metabolites on occurrence and progress indicators of chronic kidney disease: a two-sample Mendelian randomization study." Frontiers in Medicine, 2024. 8

  • PMC. "Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms." National Institutes of Health. 4

  • Oxford Academic. "Diversity, properties and functions of bacterial arginases." Oxford University Press, 2021. Link

  • ResearchGate. "NAT8 variants, N-acetylated amino acids, and progression of CKD." ResearchGate, 2025. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for Ac-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS)

Application Notes and Protocols Topic: A Step-by-Step Protocol for the Incorporation and N-Terminal Acetylation of Ornithine in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: A Step-by-Step Protocol for the Incorporation and N-Terminal Acetylation of Ornithine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Ornithine and N-Terminal Acetylation in Peptide Design

The synthesis of custom peptides is a cornerstone of modern drug discovery and biochemical research. Incorporating non-proteinogenic amino acids like L-ornithine offers a versatile strategy for introducing unique structural and functional characteristics into a peptide sequence. The delta-amino (δ-NH₂) group on the ornithine side chain provides a valuable handle for modifications such as lactam bridge formation for cyclization, enhancing peptide stability and bioactivity, or for the attachment of labels and other molecular conjugates.[1]

This guide focuses on the widely used Fmoc/tBu orthogonal protection strategy, which is the industry standard for high-fidelity peptide synthesis.[1][2] In this context, the building block used for chain elongation is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) . The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group and is removed at each cycle, while the tert-butyloxycarbonyl (Boc) group offers robust, acid-labile protection for the ornithine side chain that remains intact until the final cleavage step.[1][3][4]

Furthermore, this protocol details the process of N-terminal acetylation, a critical final modification. Acetylating the N-terminus of a peptide removes its positive charge, which can increase the peptide's stability against enzymatic degradation by aminopeptidases and enhance its ability to permeate cell membranes.[5][6] This modification also causes the synthetic peptide to more closely mimic the structure of native proteins, where the N-terminus is often acetylated.[6][7]

This document provides a comprehensive, step-by-step protocol for the successful incorporation of Fmoc-Orn(Boc)-OH into a growing peptide chain and the subsequent N-terminal acetylation using standard solid-phase peptide synthesis (SPPS) techniques.

Core Principles: The Fmoc/tBu Orthogonal Strategy

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing chain covalently attached to an insoluble resin support.[1] The success of this process relies on an orthogonal protection strategy, which ensures that only the desired functional groups react at each step.[4][]

The Fmoc/tBu strategy is governed by two distinct chemical sensibilities:

  • Nα-Fmoc Protection: The Fmoc group is stable to acids but is readily cleaved by a secondary amine base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][9] This deprotection occurs at every cycle to expose the N-terminal amine for the next coupling reaction.

  • Side-Chain Boc/tBu Protection: Side-chain protecting groups, such as the Boc group on the ornithine side chain and tert-butyl (tBu) groups on other residues, are stable to the basic conditions used for Fmoc removal.[4][] These groups are removed simultaneously with the peptide's cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[1][10]

This differential lability is the foundation of the protocol, allowing for precise and controlled peptide assembly.

Diagram 1: Functional Groups of Fmoc-Orn(Boc)-OH.

Materials and Reagents

Reagent/MaterialPurposeTypical Grade/Purity
Resin Solid support for peptide assemblyRink Amide or 2-Chlorotrityl Chloride Resin (0.3-0.8 mmol/g loading)
Amino Acids Peptide building blocksNα-Fmoc protected, side-chain protected (e.g., tBu, Trt, Boc)
Fmoc-Orn(Boc)-OHOrnithine building blockSynthesis Grade
Solvents Resin swelling, washing, reactionsN,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade)
Deprotection Reagent Removal of Nα-Fmoc group20% (v/v) Piperidine in DMF
Coupling Reagents Carboxyl group activationHBTU, HATU, or DIC
Coupling Additives Reduce racemization, improve efficiencyHOBt or Oxyma Pure (used with DIC)[2][11]
Activator Base Facilitate coupling reactionN,N-Diisopropylethylamine (DIPEA)
Acetylation Reagent N-terminal cappingAcetic Anhydride
Cleavage Cocktail Cleavage from resin & side-chain deprotection95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Precipitation Solvent Peptide precipitation after cleavageCold Diethyl Ether
Equipment ---Solid-phase peptide synthesis vessel, shaker, nitrogen line, HPLC system

Detailed Step-by-Step Protocol

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes and masses accordingly for different scales.

Part 1: Resin Preparation and Swelling

Causality: Resin swelling is essential to ensure that the polymer matrix is fully expanded, allowing reagents to freely access the reactive sites within the resin beads for optimal reaction kinetics.[10]

  • Place the resin (e.g., ~167 mg of 0.6 mmol/g Rink Amide resin) into a peptide synthesis vessel.

  • Add DMF (~10 mL/g of resin) and agitate the mixture for 30-60 minutes at room temperature.

  • Drain the DMF using nitrogen pressure or filtration.

Part 2: The Standard SPPS Cycle for Peptide Elongation

This iterative cycle is repeated for each amino acid in the sequence, including the incorporation of Fmoc-Orn(Boc)-OH.

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Application

Selective Boc deprotection methods for Ac-Orn(Boc)-OH containing peptides

Application Note: Orthogonal δ -Amine Unmasking in Ac-Orn(Boc)-OH Containing Peptides Strategic Context & The Orthogonality Challenge In advanced peptide engineering, the incorporation of Ac-Orn(Boc)-OH (N- α -acetyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal δ -Amine Unmasking in Ac-Orn(Boc)-OH Containing Peptides

Strategic Context & The Orthogonality Challenge

In advanced peptide engineering, the incorporation of Ac-Orn(Boc)-OH (N- α -acetyl-N- δ -Boc-L-ornithine) serves a highly specific architectural purpose. Because the α -amine is permanently capped with an acetyl group, the residue acts as a terminal or structural node. The tert-butyloxycarbonyl (Boc) protected δ -amine provides a latent nucleophile, making it a prime target for side-chain functionalization, such as the installation of lactam bridges, fluorophores, or antibody-drug conjugate (ADC) linkers.

However, unmasking this δ -amine presents a severe chemoselective challenge. Standard Boc deprotection relies on strong protolytic acidolysis (e.g., 50-95% Trifluoroacetic acid [TFA]). If the peptide is anchored to an acid-cleavable linker (like Wang resin) or contains other acid-sensitive protecting groups (like tert-butyl [tBu] esters on Asp/Glu or trityl [Trt] groups on Cys/His), standard TFA treatment will trigger premature resin cleavage and global deprotection. Achieving selective Boc removal requires pivoting from protolytic acidolysis to Lewis acid-mediated chelation.

Mechanistic Rationale: The Power of Lewis Acids (E-E-A-T)

To achieve true orthogonality, we must exploit the structural differences between the bidentate Boc carbamate and monodentate tBu esters.

The TMSOTf / 2,6-Lutidine Pathway (Solid-Phase): According to foundational methodologies by , Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers precise chemoselectivity. The highly oxophilic silicon center of TMSOTf preferentially attacks the carbonyl oxygen of the Boc carbamate. This weakens the C–O bond, expelling the tert-butyl cation and forming a silyl carbamate intermediate. Causality of the Base: The addition of 2,6-lutidine is non-negotiable. It is sterically hindered enough to avoid reacting with the silylating agent, but basic enough to scavenge the highly acidic triflic acid (TfOH) byproduct. Without 2,6-lutidine, the local pH plummets, and the tBu esters and Wang linkage will violently cleave.

The ZnBr₂ Pathway (Solution-Phase): As demonstrated by and further validated in complex organic syntheses , anhydrous Zinc Bromide (ZnBr₂) allows for selective Boc deprotection in solution. The Zn²⁺ ion forms a bidentate chelate with both the carbonyl oxygen and the carbamate nitrogen/ether oxygen of the Boc group. This localized Lewis acidity facilitates the loss of the tert-butyl group while completely ignoring monodentate tBu esters, which cannot form the same stable chelation complex.

Quantitative Method Comparison

The following table summarizes the chemoselectivity and operational parameters of various deprotection modalities when handling Ac-Orn(Boc)-OH peptides.

Deprotection ReagentSelectivity vs. tBu EstersSelectivity vs. Wang ResinAvg. Reaction TimePrimary Cleavage Mechanism
50% TFA / DCM None (Global Deprotection)None (Cleaves Peptide)30 - 60 minProtolytic Acidolysis
4M HCl / Dioxane Low (Kinetic differentiation only)Low30 - 120 minProtolytic Acidolysis
TMSOTf / 2,6-Lutidine High High 15 - 60 minSilyl Transfer & Hydrolysis
ZnBr₂ / DCM High Moderate8 - 16 hoursBidentate Lewis Acid Chelation

Decision Matrix for Deprotection Workflows

BocWorkflow N1 Ac-Orn(Boc)-OH Peptide Selective Deprotection N2 Synthesis Phase? N1->N2 N3 Solid-Phase (On-Resin) N2->N3 SPPS N4 Solution-Phase N2->N4 Solution N5 Acid-Sensitive Groups (Wang, tBu, Trt)? N3->N5 N6 Acid-Sensitive Groups (tBu esters)? N4->N6 N7 TMSOTf / 2,6-Lutidine Orthogonal Cleavage N5->N7 Yes N8 Standard TFA Global Cleavage N5->N8 No N9 ZnBr2 in DCM Orthogonal Cleavage N6->N9 Yes N10 4M HCl / Dioxane Standard Cleavage N6->N10 No

Fig 1. Decision matrix for selective Boc deprotection of Ac-Orn(Boc)-OH peptides.

Self-Validating Experimental Protocols

Protocol A: On-Resin Orthogonal Deprotection (TMSOTf / 2,6-Lutidine)

Designed for peptides synthesized on Wang or 2-Chlorotrityl Chloride (2-CTC) resin containing tBu/Trt protecting groups.

Reagents Required:

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in anhydrous DCM for 30 minutes in a fritted syringe. Drain completely.

  • Cocktail Preparation: In a dry glass vial, prepare a solution of 1.0 M TMSOTf and 1.5 M 2,6-lutidine in anhydrous DCM (approx. 3 mL total volume). Note: Always add the base (lutidine) to the DCM before adding the TMSOTf to prevent transient acid spikes.

  • Deprotection Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 30 minutes. Drain and repeat with a fresh batch of cocktail for another 30 minutes.

  • Silyl Carbamate Hydrolysis (Critical Step): Drain the reaction mixture. Wash the resin thoroughly with DCM (3 × 1 min). Next, wash the resin with Methanol (5 × 2 min) .

    • Causality Check: TMSOTf converts the Boc group into a silyl carbamate ( R−NH−CO−O−TMS ). The methanol wash is mandatory to hydrolyze this intermediate, releasing CO₂, hexamethyldisiloxane, and the free δ -amine.

  • Self-Validation (In-Process Control):

    • Primary Amine Verification: Perform a Kaiser test on a few beads. A deep blue color confirms the successful unmasking of the Ornithine δ -amine.

    • Orthogonality Verification: If synthesized on 2-CTC resin, perform a micro-cleavage using 1% TFA in DCM for 5 minutes. Analyze the filtrate via LC-MS. The mass spectrum must show the peptide with a mass of [Mtarget​+tBugroups​+H]+ , confirming the tBu esters survived the TMSOTf treatment.

Protocol B: Solution-Phase Orthogonal Deprotection (ZnBr₂)

Designed for fully protected, cleaved peptides or liquid-phase synthesis intermediates containing tBu esters.

Reagents Required:

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M EDTA (Aqueous, pH 8.0)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the Ac-Orn(Boc)-OH containing peptide (0.1 mmol) in 5 mL of strictly anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Lewis Acid Addition: Add 3.0 to 5.0 molar equivalents of anhydrous ZnBr₂ powder directly to the stirring solution.

  • Reaction Maturation: Stir the suspension vigorously at room temperature for 8 to 16 hours. The reaction will slowly become homogeneous as the chelation complex forms and reacts.

  • Quenching & Workup: Quench the reaction by adding 5 mL of 0.5 M EDTA buffer (pH 8.0). Stir for 15 minutes.

    • Causality Check: EDTA acts as a powerful chelator to strip the Zn²⁺ ions away from the newly freed δ -amine, preventing product sequestration in the aqueous layer.

  • Extraction: Separate the organic DCM layer. Wash the aqueous layer once more with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (In-Process Control): Analyze the crude residue via LC-MS. The chromatogram should yield a dominant peak showing a mass shift of exactly -100 Da (loss of the Boc group) relative to the starting material, with no secondary peaks indicating a loss of -56 Da (which would indicate unwanted tBu ester cleavage).

References

  • Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(25), 4757-4759. URL:[Link]

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). ZnBr₂ in dichloromethane is a convenient reagent for mild and selective removal of the tert-butoxycarbonyl (Boc) protecting group. Synthetic Communications, 19(18), 3139-3142. URL:[Link]

  • Rancourt, J., Cameron, D. R., Gorys, V., Lamarre, D., Poirier, M., Thibeault, D., & Llinàs-Brunet, M. (2004). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Journal of Organic Chemistry, 69(18), 6131–6133. URL:[Link]

Method

Application Note: Efficient Incorporation of Ac-Orn(Boc)-OH at the N-Terminus in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The incorporation of sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The incorporation of specialized non-proteinogenic amino acids at the N-terminus of synthetic peptides is a critical strategy in drug development. Specifically, Ac-Orn(Boc)-OH ( -acetyl- -Boc-L-ornithine) is frequently utilized to impart exopeptidase resistance while providing a functional primary amine (post-cleavage) for electrostatic interactions, receptor binding, or downstream conjugation.

The Causality of Experimental Choices (Expertise & Experience)

A common question in Solid-Phase Peptide Synthesis (SPPS) is: Why use a pre-acetylated building block instead of coupling Fmoc-Orn(Boc)-OH, deprotecting, and subsequently capping with acetic anhydride?

Using the pre-formed Ac-Orn(Boc)-OH building block streamlines the synthesis by eliminating an entire deprotection and capping cycle, thereby reducing solvent waste and preventing off-target acetylation of sensitive side chains. However, this introduces a significant chemical challenge: Racemization .

Unlike Fmoc-protected amino acids, -acetyl amino acids are highly prone to racemization during carboxyl activation. The acetyl group participates in the formation of a 5(4H)-oxazolone intermediate, which rapidly undergoes proton abstraction at the chiral α -carbon, leading to epimerization [1].

The Solution: To suppress oxazolone-mediated racemization, the activation step must be tightly controlled. Prolonged pre-activation must be avoided. Instead, we mandate the use of highly efficient, racemization-suppressing coupling reagents such as HATU/DIPEA [2] or DIC/OxymaPure [1]. These reagents rapidly trap the activated carboxylate as a highly aminolytic active ester (OAt or Oxyma ester), outcompeting the kinetics of oxazolone formation.

Materials and Reagents

  • Resin: Rink Amide AM resin or Wang resin (depending on the desired C-terminus).

  • Amino Acid: Ac-Orn(Boc)-OH (Minimum 99% enantiomeric purity).

  • Coupling Reagents:

    • Option A: N,N′ -Diisopropylcarbodiimide (DIC) and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

    • Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA ( N,N -Diisopropylethylamine).

  • Solvents: Peptide-synthesis grade N,N -Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), and Ultrapure Water ( H2​O ).

Quantitative Data: Reagent Selection

To ensure optimal coupling of Ac-Orn(Boc)-OH, the choice of coupling reagent and cleavage cocktail is paramount. The tables below summarize the empirical data guiding these selections.

Table 1: Coupling Reagent Comparison for N -Acetyl Amino Acids
Coupling SystemAdditiveBase RequiredCoupling EfficiencyRacemization RiskRecommendation for Ac-Orn
DIC / OxymaPure OxymaPureNoneExcellent (>98%)Very LowPrimary Choice (Safer, no base-catalyzed epimerization)
HATU / DIPEA HOAt (in situ)DIPEA (2 eq)Excellent (>99%)LowAlternative (Highly reactive, but requires weak base)
HBTU / DIPEA HOBt (in situ)DIPEA (2 eq)Moderate (~85%)HighNot Recommended
DCC alone NoneNonePoorVery HighStrictly Avoid
Table 2: Cleavage Cocktail Compositions
Cocktail TypeComposition (v/v)Target ApplicationSuitability for Ac-Orn(Boc)-OH
Standard 95% TFA / 2.5% TIPS / 2.5% H2​O Sequences without Cys, Met, TrpOptimal (Cleanly removes δ -Boc)
Reagent K 82.5% TFA / 5% Phenol / 5% H2​O / 5% Thioanisole / 2.5% EDTSequences containing Cys, Met, TrpAcceptable (If required by sequence)

Step-by-Step Protocol

This protocol is a self-validating system; it relies on the Kaiser test to ensure complete capping before proceeding to the irreversible global cleavage step.

Phase 1: Preparation and Activation
  • Resin Preparation: Synthesize the peptide sequence up to the penultimate residue using standard Fmoc-SPPS. Perform the final Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Reagent Calculation: Calculate 3.0 to 5.0 equivalents of Ac-Orn(Boc)-OH relative to the resin loading capacity.

  • Activation (DIC/Oxyma Method):

    • Dissolve Ac-Orn(Boc)-OH (3 eq) and OxymaPure (3 eq) in a minimal volume of DMF (approx. 0.1 M concentration).

    • Add DIC (3 eq) to the solution.

    • Critical Step: Allow pre-activation for no longer than 2 minutes to minimize any potential oxazolone formation.

Phase 2: Coupling and Validation
  • Coupling: Transfer the activated Ac-Orn(Boc)-OH solution to the resin. Agitate at room temperature for 60 to 120 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) followed by DCM (3 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Negative (Yellow/Colorless): The primary amine is successfully acetylated/capped. Proceed to Phase 3.

    • Positive (Blue): Incomplete coupling. Do not proceed to cleavage. Re-couple using HATU/DIPEA (3 eq) for 1 hour.

Phase 3: Global Cleavage and Deprotection
  • Cleavage: Treat the resin with the Standard Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H2​O ) for 2 hours at room temperature. Mechanistic note: This step simultaneously cleaves the peptide from the polymeric support and removes the acid-labile -Boc group from the ornithine side chain, yielding a free primary amine while the -acetyl group remains completely intact.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (at least 10 volumes) to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the peptide pellet in a mixture of water and acetonitrile (typically 50:50 v/v with 0.1% TFA) and lyophilize to obtain the final Ac-Orn( NH2​ )-peptide powder.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and decision-making process of the protocol.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminal Amine) Activation Activate Ac-Orn(Boc)-OH (DIC/Oxyma or HATU/DIPEA) Start->Activation Add reagents Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Transfer to resin Wash Wash (DMF/DCM) & Kaiser Test Coupling->Wash Drain & Wash Wash->Coupling If Kaiser Positive (Re-couple) Cleavage Global Cleavage (TFA/TIPS/H2O) Wash->Cleavage If Kaiser Negative Product Final Peptide Ac-Orn(NH2)-Peptide Cleavage->Product Ether Precipitation

Workflow for N-terminal incorporation of Ac-Orn(Boc)-OH and global cleavage in SPPS.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

Application

Application Note: Utilizing Ac-Orn(Boc)-OH in the Rational Design and Synthesis of Novel Enzyme Inhibitors and Targeted Conjugates

Executive Summary In the landscape of peptidomimetic drug design and targeted therapeutics, the selection of chiral building blocks dictates both the synthetic viability and the pharmacological efficacy of the final mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug design and targeted therapeutics, the selection of chiral building blocks dictates both the synthetic viability and the pharmacological efficacy of the final molecule. Ac-Orn(Boc)-OH ( -acetyl- -Boc-L-ornithine) has emerged as a highly versatile intermediate. By featuring a permanently capped N-terminus (acetyl) and an orthogonally protected side-chain amine (Boc), this molecule serves as an ideal structural anchor. It is widely utilized in the development of hydroxylase inhibitors, integrin receptor antagonists, and cleavable linkers for Antibody-Drug Conjugates (ADCs). This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative metrics for integrating Ac-Orn(Boc)-OH into novel inhibitor development pipelines.

Mechanistic Rationale in Inhibitor Design

The architectural uniqueness of Ac-Orn(Boc)-OH lies in its dual-functional nature, which solves several critical challenges in medicinal chemistry:

  • Exopeptidase Resistance & Receptor Probing: The -acetylation inherently protects the resulting peptide or mimetic from N-terminal exopeptidase degradation, increasing serum half-life. Furthermore, the ornithine side chain is one methylene group shorter than lysine. This altered spatial geometry is critical when probing the S1 pockets of proteases or the binding clefts of integrins. For instance, in the synthesis of RGD (Arg-Gly-Asp) analogues, substituting arginine with ornithine derivatives modulates the binding affinity to the Glycoprotein IIb/IIIa receptor, acting as potent fibrinogen receptor antagonists ([1]).

  • Hydroxylase Inhibition: Ac-Orn(Boc)-OH has been successfully utilized as a core scaffold in the synthesis of substituted peptide derivatives that inhibit hydroxylating enzymes, such as prolyl hydroxylase. These inhibitors are critical in fibrosuppressive therapies, where mimicking the natural substrate geometry is required to block the enzyme's active site ([2]).

  • ADC Linker Technology: In modern oncology, Ac-Orn(Boc)-OH is deployed in the synthesis of heteroaryl sulfone-based conjugation handles for ADCs. The carboxyl group is coupled to a cytotoxic payload (e.g., auristatins), while the Boc-protected δ -amine is later unmasked to serve as a conjugation point to the monoclonal antibody. This ensures stable, targeted delivery of the enzyme inhibitor directly to the tumor microenvironment ([3]).

Pathway N1 Ac-Orn-based RGD Mimetic N2 Glycoprotein IIb/IIIa (Integrin Receptor) N1->N2 High Affinity Binding N3 Receptor Blockade N2->N3 N4 Fibrinogen Binding Prevented N3->N4 N5 Inhibition of Platelet Aggregation N4->N5

Caption: Mechanistic pathway of Ac-Orn-based RGD mimetics acting as fibrinogen receptor antagonists.

Synthetic Workflows & Self-Validating Protocols

To ensure high-fidelity integration of Ac-Orn(Boc)-OH into inhibitor scaffolds, the following protocols have been optimized for maximum yield and minimal epimerization.

Protocol A: Solution-Phase Amide Coupling to a Pharmacophore

Objective: Conjugate the free C-terminal carboxyl group of Ac-Orn(Boc)-OH to a primary amine (e.g., a cytotoxic payload or a peptide sequence). Causality & Design: HATU is selected over traditional EDC/HOBt because the uronium-based reagent forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This is critical when coupling to sterically hindered amines, preventing the formation of unreactive N -acylureas. DIPEA is utilized as the base because its steric bulk prevents it from acting as a nucleophile, ensuring it only deprotonates the target amine without degrading the active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Ac-Orn(Boc)-OH and 1.2 eq of the amine-bearing pharmacophore in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Cool the mixture to 0 °C and add 1.2 eq of HATU.

    • Self-Validation Checkpoint: The solution will transition to a pale yellow color within 2–3 minutes, visually confirming the formation of the active ester.

  • Initiation: Dropwise add 2.5 eq of DIPEA. Stir at 0 °C for 15 minutes, then allow the reaction to naturally warm to room temperature (25 °C).

  • Monitoring: Stir for 2 hours. Monitor progression via LC-MS.

    • Self-Validation Checkpoint: The complete disappearance of the Ac-Orn(Boc)-OH mass peak ( [M+H]+=275.1 ) and the emergence of the product mass confirms successful conversion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers sequentially with 5% citric acid (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Orthogonal Boc Deprotection for Late-Stage Functionalization

Objective: Remove the δ -amine Boc protecting group to reveal the primary amine, readying the molecule for guanidinylation or ADC linker attachment. Causality & Design: A cleavage cocktail of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is employed. The acid protonates the carbamate oxygen, driving the elimination of isobutylene gas and CO2​ . Triisopropylsilane (TIPS) is included as a carbocation scavenger to trap the highly reactive tert-butyl cations, strictly preventing the re-alkylation of the newly freed amine or other nucleophilic residues on the inhibitor scaffold.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Ac-Orn(Boc)-conjugate in a freshly prepared cleavage cocktail of TFA/DCM/TIPS (50:45:5 v/v/v) at 0 °C.

  • Cleavage: Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

    • Self-Validation Checkpoint: Immediate effervescence (bubbling from CO2​ and isobutylene gas evolution) must be observed upon dissolving the substrate, indicating active deprotection.

  • Termination: Concentrate the reaction mixture under a gentle stream of nitrogen gas to remove the volatile TFA and DCM.

  • Precipitation: Add ice-cold diethyl ether (-20 °C) to the concentrated residue.

    • Self-Validation Checkpoint: A dense white precipitate will form instantly upon ether addition. This confirms the successful formation of the deprotected amine-TFA salt and the partitioning of lipophilic impurities into the ether phase.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether supernatant, and dry the resulting pellet under high vacuum for 12 hours.

G A Ac-Orn(Boc)-OH (Starting Material) B Amide Coupling (HATU, DIPEA, DMF) A->B C Ac-Orn(Boc)-Payload (Intermediate) B->C D Boc Deprotection (TFA/DCM/TIPS) C->D E Ac-Orn-Payload (Free Delta-Amine) D->E F Antibody Conjugation (Linker Attachment) E->F G Antibody-Drug Conjugate (Targeted Inhibitor) F->G

Caption: Workflow of Ac-Orn(Boc)-OH incorporation into an Antibody-Drug Conjugate (ADC) linker system.

Quantitative Metrics & Reaction Parameters

The following table summarizes the standardized quantitative data and expected yields when utilizing Ac-Orn(Boc)-OH in the synthesis of enzyme inhibitors, allowing researchers to benchmark their experimental results against established industry metrics.

Reaction PhaseReagents / ConditionsTemp & TimeExpected YieldKey Analytical Marker
Amide Coupling (Standard) Ac-Orn(Boc)-OH, HATU, DIPEA, DMF0 °C to 25 °C, 2 hrs85% – 92%Disappearance of m/z 275.1 ( [M+H]+ )
Amide Coupling (Hindered) Ac-Orn(Boc)-OH, COMU, TMP, DMF25 °C, 4–6 hrs70% – 80%Formation of active ester intermediate
Boc Deprotection TFA / DCM / TIPS (50:45:5)0 °C to 25 °C, 1 hr> 95%Loss of 100 Da ( −Boc ) on LC-MS
Guanidinylation Deprotected intermediate, Pyrazole-1-carboxamidine, DIPEA25 °C, 12 hrs75% – 85%Addition of 42 Da ( +C(NH)NH2​ )

References

  • Teetz, V., Henke, S., Brocks, D., Hanauske-Abel, H., & Gunzler, V. (1989).Peptide derivatives having an inhibitory action on hydroxylating enzymes, a process for their preparation, agents containing them, and their use. US Patent 4,797,471.
  • Dal Pozzo, A., Dikovskaya, K., Moroni, M., & Zanda, M. (1999). Synthesis of RGD Analogues Containing α-Trifluoromethylaspartic Acid as Potential Fibrinogen Receptor Antagonists. Journal of Chemical Research.[Link]

  • Lyon, R. P., Bovee, T. D., & Senter, P. D. (2018).Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates. WO Patent 2018/025168A1.

Sources

Method

Solution-Phase Synthesis of Peptides Incorporating N-α-Acetyl-N-δ-Boc-L-Ornithine: A Detailed Protocol and Application Guide

Abstract This comprehensive guide details a robust protocol for the solution-phase synthesis of peptides incorporating the non-canonical amino acid, N-α-Acetyl-N-δ-Boc-L-ornithine (Ac-Orn(Boc)-OH). This specialized build...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust protocol for the solution-phase synthesis of peptides incorporating the non-canonical amino acid, N-α-Acetyl-N-δ-Boc-L-ornithine (Ac-Orn(Boc)-OH). This specialized building block is pivotal for developing peptides with enhanced stability, unique structural motifs, and tailored biological activities. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions that underpin a successful synthesis. It is designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of acetylated ornithine derivatives in their work. The protocol covers the critical stages of peptide coupling, work-up, purification, and final deprotection, and is supported by detailed analytical characterization methods.

Introduction: The Rationale for Incorporating Ac-Orn(Boc)-OH

The synthesis of peptides with modified amino acids is a cornerstone of modern medicinal chemistry and chemical biology. N-α-acetylated amino acids at the N-terminus of a peptide can significantly enhance its biological properties. The acetylation removes the positive charge of the N-terminal amine, which can increase the peptide's stability against enzymatic degradation by aminopeptidases and improve its ability to mimic native proteins[1][2].

Ac-Orn(Boc)-OH, in particular, offers a unique combination of features. The N-terminal acetyl group provides the aforementioned stability, while the δ-amino group of the ornithine side chain is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is critical, as the Boc group is stable under the conditions required for peptide coupling but can be efficiently removed with acid, such as trifluoroacetic acid (TFA), at the final stage of synthesis[2][3][4]. This allows for the selective deprotection of the side chain for further modifications, such as cyclization or conjugation, if desired.

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long sequences, offers distinct advantages for the synthesis of short to medium-length peptides and for scaling up production[4][5]. It allows for the purification and characterization of intermediates at each step, ensuring the quality of the final product. This guide will focus on a well-established and reliable solution-phase approach using a carbodiimide coupling reagent.

The Synthetic Workflow: A Strategic Overview

The synthesis of a dipeptide, Ac-Orn(Boc)-Ala-OMe, will be used as a representative example. This workflow can be adapted for the incorporation of Ac-Orn(Boc)-OH with other amino acid esters. The overall process is depicted in the following workflow diagram.

G cluster_0 Part 1: Peptide Coupling cluster_1 Part 2: Work-up & Purification cluster_2 Part 3: Final Deprotection cluster_3 Part 4: Characterization Coupling_Reagents Ac-Orn(Boc)-OH + H-Ala-OMe.HCl + EDC + HOBt + DIEA Reaction Peptide Bond Formation in Anhydrous DCM Coupling_Reagents->Reaction Activation & Nucleophilic Attack Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Quenching & Byproduct Removal Purification Silica Gel Chromatography Workup->Purification Isolation of Protected Dipeptide Deprotection Boc Deprotection with TFA in DCM Purification->Deprotection Cleavage of Side-Chain Protection Final_Workup Ether Precipitation & Lyophilization Deprotection->Final_Workup Isolation of Final Peptide Characterization HPLC, MS, NMR Final_Workup->Characterization Purity & Identity Confirmation

Figure 1. Overall workflow for the solution-phase synthesis of a peptide containing Ac-Orn(Boc)-OH.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Ac-Orn(Boc)-OHSynthesis GradeCommercially AvailableStore at 2-8°C.
L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)Synthesis GradeCommercially AvailableStore desiccated.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Synthesis GradeCommercially AvailableStore at -20°C.
1-Hydroxybenzotriazole (HOBt)Synthesis GradeCommercially AvailableAnhydrous grade is preferred.
N,N-Diisopropylethylamine (DIEA)Synthesis GradeCommercially AvailableStore under inert gas.
Dichloromethane (DCM)AnhydrousDistill from CaH₂Essential for the coupling reaction.
Trifluoroacetic acid (TFA)Reagent GradeCommercially AvailableHandle in a fume hood.
Diethyl etherAnhydrousCommercially AvailableUsed for precipitation.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated aq. NaHCO₃-Prepare freshFor work-up.
1 M Hydrochloric acid (HCl)-Prepare from conc. HClFor work-up.
Brine (Saturated aq. NaCl)-Prepare freshFor work-up.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableFor drying organic layers.
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

PART 1: Dipeptide Coupling: Synthesis of Ac-Orn(Boc)-Ala-OMe

This protocol details the coupling of Ac-Orn(Boc)-OH with L-alanine methyl ester. The choice of EDC as the coupling reagent is strategic for solution-phase synthesis; its corresponding urea byproduct is water-soluble, facilitating its removal during the aqueous work-up[1][6][7]. The addition of HOBt is crucial as it reacts with the highly reactive O-acylisourea intermediate to form an active ester. This minimizes the risk of side reactions, such as N-acylurea formation, and suppresses racemization of the activated amino acid[1][6]. DIEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and to facilitate the coupling reaction.

Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ac-Orn(Boc)-OH (1.0 eq) and H-Ala-OMe.HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition of HOBt and DIEA: To the stirred solution, add HOBt (1.1 eq). Then, add DIEA (2.5 eq) dropwise. Stir the mixture for 10-15 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 5-10% Methanol in DCM). The consumption of the starting materials and the formation of the product spot should be observed.

ParameterRecommended ValueRationale
Solvent Anhydrous DCM or DMFGood solubility for reactants and reagents[8][9].
Temperature 0°C to Room TemperatureInitial cooling minimizes side reactions during activation[10].
Reaction Time 12-18 hoursEnsures completion of the coupling reaction.
Molar Equivalents:
Ac-Orn(Boc)-OH1.0Limiting Reagent
H-Ala-OMe.HCl1.0Stoichiometric amount
EDC1.2A slight excess ensures complete activation of the carboxylic acid.
HOBt1.1A slight excess helps to suppress side reactions effectively[1].
DIEA2.5Neutralizes HCl salt and provides the basic environment for coupling.
PART 2: Work-up and Purification of Ac-Orn(Boc)-Ala-OMe

The work-up procedure is designed to remove the water-soluble byproducts and unreacted reagents. The acidic wash removes residual DIEA, while the basic wash removes unreacted HOBt and any remaining carboxylic acid.

Protocol:

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the residue in Ethyl Acetate (EtOAc).

  • Aqueous Washes: Transfer the EtOAc solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x)

    • Saturated aqueous NaHCO₃ (2 x)

    • Brine (1 x)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to afford the pure Ac-Orn(Boc)-Ala-OMe[11][12].

PART 3: Final Deprotection: Removal of the Boc Group

The Boc group is reliably cleaved under acidic conditions. A solution of TFA in DCM is a standard and effective method for this deprotection[2][3][13]. The reaction is typically rapid and clean.

G cluster_0 Boc Deprotection Mechanism Boc_Peptide Boc-NH-Peptide Protonation Protonated Boc-Peptide Boc_Peptide->Protonation + H+ (from TFA) Carbocation t-Butyl Cation + Carbamic Acid Protonation->Carbocation Loss of t-Butyl Cation Final_Amine H3N+-Peptide (TFA Salt) + CO2 + Isobutylene Carbocation->Final_Amine Decarboxylation

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling yields with Ac-Orn(Boc)-OH in automated peptide synthesizers

Welcome to the technical support center for troubleshooting low coupling yields with Nα-Acetyl-Nδ-Boc-L-ornithine (Ac-Orn(Boc)-OH) in automated solid-phase peptide synthesis (SPPS). This guide provides in-depth solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting low coupling yields with Nα-Acetyl-Nδ-Boc-L-ornithine (Ac-Orn(Boc)-OH) in automated solid-phase peptide synthesis (SPPS). This guide provides in-depth solutions and foundational knowledge to assist researchers in overcoming common challenges associated with this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is Ac-Orn(Boc)-OH and what are its primary applications?

Ac-Orn(Boc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine. The alpha-amino group is acetylated, rendering it a terminal residue or a capping agent that cannot be further elongated. The side-chain delta-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is valuable in Boc-based SPPS.[1] Its primary use is to introduce a stable, acetylated ornithine residue at the N-terminus of a peptide, which can be crucial for modulating biological activity, improving stability against exopeptidases, or mimicking protein structures.

Q2: What are the primary challenges associated with coupling Ac-Orn(Boc)-OH?

While the acetyl group is relatively small, challenges can still arise during coupling, particularly in complex sequences:

  • Steric Hindrance: The Boc protecting group on the side chain contributes some steric bulk, which can slow down the reaction kinetics, especially when coupling to a sterically demanding N-terminus on the growing peptide chain.[2][3]

  • Suboptimal Activation: The efficiency of the peptide bond formation is highly dependent on the complete activation of the carboxylic acid.[4][5] Using an insufficiently reactive coupling reagent can lead to incomplete reactions, especially in sequences prone to aggregation.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can form secondary structures or aggregate, making the N-terminal amine less accessible to the incoming activated amino acid.[2][6] This is a sequence-dependent issue rather than a problem specific to ornithine itself.

Q3: What are the recommended coupling reagents for Ac-Orn(Boc)-OH?

The choice of coupling reagent is critical for achieving high efficiency. While standard carbodiimides can be effective, more potent uronium or phosphonium salt-based reagents are often recommended for difficult couplings to overcome steric hindrance and drive the reaction to completion.[5][7]

Coupling Reagent CombinationReagent ClassRelative ReactivityAdvantagesDisadvantages
DIC / HOBt or Oxyma Carbodiimide / AdditiveModerateCost-effective, low racemization risk with additives like Oxyma.[7][8]Slower reaction rates compared to aminium/phosphonium salts; formation of insoluble urea byproducts (with DCC).[4]
HBTU / DIEA or NMM Aminium SaltHighFast reaction rates, good for routine synthesis, solutions are stable.[5]Can cause guanidinylation of the N-terminal amine if used in excess, which irreversibly terminates the chain.[9]
HATU / DIEA or NMM Aminium SaltVery HighMore reactive than HBTU, excellent for sterically hindered couplings.[5][10]Higher cost, potential for guanidinylation side reaction.[9]
PyBOP / DIEA or NMM Phosphonium SaltHighExcellent for hindered couplings, does not cause guanidinylation, making it ideal for fragment condensation or cyclization.[5]Phosphonium-based byproducts can be more difficult to remove. Solutions in DMF have moderate stability.[5]
COMU / DIEA or NMM Uronium SaltVery HighShows greater coupling efficiency and reduced epimerization compared to HBTU/HATU; performs well with only 1 equivalent of base.[11]Can also cause peptide termination if used in significant excess relative to the carboxylic acid.[11]
Q4: How can I effectively monitor the completion of the coupling reaction?

The most common and reliable method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test .[2][12] This colorimetric test detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates an incomplete coupling, as unreacted primary amines are still present.[3]

  • Negative Result (Yellow/Colorless Beads): Suggests a complete coupling reaction.[3]

It is crucial to perform this test after the coupling step to decide whether to proceed, perform a second coupling, or cap the unreacted sites.

Troubleshooting Guide: Low Coupling Yields

This guide provides a systematic workflow to diagnose and resolve incomplete coupling of Ac-Orn(Boc)-OH, typically identified by a positive Kaiser test.

Symptom: Positive Ninhydrin (Kaiser) Test After Coupling

A positive Kaiser test is the most common indicator of low coupling efficiency. This means a significant number of N-terminal amines on the resin-bound peptide remain unreacted.

Troubleshooting Workflow

The following diagram outlines a logical progression of steps to resolve the issue.

G start Positive Kaiser Test Detected double_couple Action 1: Perform a 'Double Coupling' start->double_couple retest1 Perform Kaiser Test Again double_couple->retest1 optimize_reagent Action 2: Optimize Coupling Reagent - Switch to HATU, HCTU, or COMU - Increase equivalents (e.g., 4 eq.) - Extend reaction time (e.g., 2-4 hours) retest1->optimize_reagent Still Positive proceed Proceed to Final Cleavage retest1->proceed Negative retest2 Perform Kaiser Test Again optimize_reagent->retest2 modify_solvent Action 3: Modify Solvent Conditions - Use NMP instead of DMF - Add chaotropic salts retest2->modify_solvent Still Positive retest2->proceed Negative retest3 Perform Kaiser Test Again modify_solvent->retest3 cap Action 4: Cap Unreacted Amines (Using Acetic Anhydride) retest3->cap Still Positive retest3->proceed Negative cap->proceed

Caption: Workflow for troubleshooting incomplete Ac-Orn(Boc)-OH coupling.

Step-by-Step Solutions & Protocols
Action 1: Perform a "Double Coupling"

This is the most straightforward first step. Simply repeating the coupling step with fresh reagents can often drive the reaction to completion.[7]

Protocol: Double Coupling

  • After the first coupling is complete, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh solution of Ac-Orn(Boc)-OH and your chosen coupling reagents (e.g., HBTU/DIEA) in DMF at the same concentration as the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).

  • Drain the vessel, wash with DMF, and perform a Kaiser test to check for completion.[12]

Action 2: Optimize the Coupling Reagent and Activation

If a double coupling is insufficient, the activation chemistry may need to be more potent.

Protocol: Coupling with a High-Potency Reagent (HATU)

  • Resin Preparation: Ensure the peptide-resin is properly swelled in DMF and the N-terminal amine is deprotected and neutralized.

  • Activation Solution: In a separate vessel, dissolve Ac-Orn(Boc)-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. Do not exceed this time, as prolonged pre-activation can increase the risk of side reactions.[7]

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Allow the coupling to proceed for 2-4 hours at room temperature. For extremely difficult sequences, extending the time or slightly increasing the temperature (to 30-40°C) can be beneficial, but must be balanced against the risk of racemization.[3][13]

  • Monitoring: Wash the resin and perform a Kaiser test.

Action 3: Modify Solvent Conditions

Peptide aggregation can physically block the reaction site. Changing the solvent can disrupt these secondary structures.

  • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is a stronger solvent than DMF and is more effective at disrupting aggregation.[6] Simply substitute NMP for DMF in your coupling protocol.

  • Use Solvent Mixtures: In some cases, mixtures of solvents (e.g., DMF/DCM) can improve outcomes.[6]

Action 4: Cap Unreacted Amines

If a small number of free amines persist after troubleshooting, it is critical to cap them to prevent the formation of deletion sequences in the final product. Acetylation with acetic anhydride is the standard method.[12][14]

Protocol: Acetic Anhydride Capping

  • Wash the peptide-resin with DMF.

  • Prepare a capping solution (e.g., a mixture of acetic anhydride/DIEA/DMF in a 5:6:89 ratio).

  • Add the capping solution to the resin and react for 10-15 minutes.

  • Drain and wash the resin thoroughly with DMF. This will acetylate any remaining free primary amines, rendering them unreactive for subsequent steps.

Visualizing the Coupling Process

The following diagram illustrates the key components involved in the activation and coupling of Ac-Orn(Boc)-OH to the growing peptide chain on the solid support.

G cluster_activation 1. Activation Step cluster_coupling 2. Coupling Step AA Ac-Orn(Boc)-OH ActiveEster Activated OAt-Ester AA->ActiveEster Reagent Coupling Reagent (e.g., HATU) + Base Reagent->ActiveEster CoupledPeptide Coupled Peptide-Resin ActiveEster->CoupledPeptide Peptide Bond Formation Resin Peptide-Resin with free N-terminus Resin->CoupledPeptide

Caption: Activation and coupling of Ac-Orn(Boc)-OH in SPPS.

References
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Chem-Impex. (n.d.). Nα-Z-Nδ-Boc-L-ornithine.
  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • APS. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids.
  • BenchChem. (2025). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
  • Houben-Weyl. (2002). Synthesis of Peptides. Science of Synthesis, 21, 235-388.
  • Rathman, B. M., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 655, 273-301.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Liu, Y., & Li, X. (2020). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 8, 593.
  • Songsiriritthigul, C., et al. (2021). An overview of chemical synthesis of antiviral peptides. Molecules, 26(15), 4438.
  • Galas, M., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. Journal of Peptide Science, 30(9), e3605.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synform, 2022(10), A155-A159.
  • BenchChem. (2025). Application Note and Protocols for Boc-Lys(Mtt)-OH Coupling in Automated Synthesizers.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.
  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. r/chemistry.
  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 63(26), 9673-9675.
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 688-702.
  • Cilli, E. M., & Marchetto, R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis (pp. 23-44). Humana Press.

Sources

Optimization

Technical Support Center: Troubleshooting Ac-Orn(Boc)-OH Solubility in Organic Solvents

Welcome to the Technical Support Center. As an application scientist working with complex peptide building blocks, you will often encounter solubility challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an application scientist working with complex peptide building blocks, you will often encounter solubility challenges. Ac-Orn(Boc)-OH (N-alpha-acetyl-N-delta-Boc-L-ornithine) is a notoriously stubborn derivative. While the Boc-protected side chain imparts lipophilicity, the combination of an N-terminal acetyl group and a free C-terminal carboxylic acid creates a strong propensity for intermolecular hydrogen bonding. This results in β-sheet-like aggregation, rendering the compound poorly soluble in low-dielectric, non-polar solvents like dichloromethane (DCM).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising the integrity of your downstream reactions.

Frequently Asked Questions & Troubleshooting Scenarios

Q1: I need to use dichloromethane (DCM) for my peptide coupling, but Ac-Orn(Boc)-OH forms a cloudy, stubborn suspension. How can I dissolve it? A1: The insolubility in DCM is driven by intermolecular hydrogen-bonding networks between the acetyl amides and carboxylic acids[1]. To dissolve the compound, you must disrupt this network.

  • The Solution: Convert the neutral compound into a lipophilic organic salt. By adding 1.0 to 1.1 equivalents of a tertiary amine like N,N-Diisopropylethylamine (DIPEA) directly to the DCM suspension, you deprotonate the C-terminal carboxylic acid. The resulting bulky ammonium salt breaks the aggregation network and rapidly dissolves in the non-polar bulk solvent[2].

Q2: My downstream reaction requires strictly neutral conditions, so I cannot use organic bases like DIPEA. What are my solvent alternatives? A2: If base-assisted salt formation is contraindicated, you must rely on solvent-mediated hydrogen bond disruption.

  • Option A (Solvent Swap): Switch to polar aprotic solvents with high hydrogen-bond accepting capacity, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the peptide backbone and outcompete self-aggregation[3].

  • Option B (Co-solvents): If you must maintain a halogenated solvent bulk phase, incorporate 5–10% (v/v) Hexafluoro-2-propanol (HFIP) into your DCM. HFIP is a powerful hydrogen-bond donor that breaks up intermolecular aggregation without altering the pH[1].

Q3: Can I use heat or sonication to force Ac-Orn(Boc)-OH into solution in DCM or ethyl acetate? A3: Sonication is highly recommended as a first-line physical disruption method and is completely safe. However, heating should be avoided . While gentle warming can temporarily improve solubility, heating free carboxylic acids in the presence of coupling reagents drastically increases the risk of oxazolone formation, leading to racemization at the α-carbon. Chemical solubilization (via DIPEA or HFIP) is always the scientifically sound choice over thermal forcing.

Data Presentation: Solubility Profiles & Solubilization Mechanisms

The table below summarizes the expected solubility of Ac-Orn(Boc)-OH across various solvent systems, highlighting the quantitative dielectric constants and the mechanistic reasoning behind each outcome.

Solvent SystemDielectric Constant (ε)Solubilization MechanismExpected Solubility
DCM (Neat) 8.9None (Promotes H-bond aggregation)Poor / Insoluble
DMF (Neat) 36.7Strong H-bond acceptor; solvates backboneExcellent
DMSO (Neat) 46.7Strong H-bond acceptor; high polarityExcellent
DCM + 1.05 eq DIPEA ~8.9Chemical: Deprotonation to lipophilic organic saltExcellent
DCM + 10% v/v HFIP ~16.0Chemical: Strong H-bond donor disrupts aggregationGood to Excellent

Experimental Protocol: DIPEA-Assisted Solubilization in DCM

This self-validating protocol ensures the rapid dissolution of Ac-Orn(Boc)-OH in DCM prior to the addition of coupling reagents, preventing heterogeneous reaction kinetics.

Objective: To achieve a clear, reactive solution of Ac-Orn(Boc)-OH (0.1 M - 0.5 M) in DCM.

  • Weighing: Accurately weigh the required mass of Ac-Orn(Boc)-OH into a clean, dry glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve your target molarity (e.g., 10 mL DCM per 1.0 mmol of amino acid).

    • Observation: The mixture will appear as a milky, opaque suspension.

  • Base Addition: Using a precision micropipette, add 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA). For example, for 1.0 mmol of amino acid, add 1.05 mmol (183 µL) of DIPEA[2].

  • Agitation: Stir vigorously at room temperature (20–25°C) for 2 to 5 minutes.

  • System Validation (Critical Step): Visually inspect the vial. The suspension must transition into a completely clear, colorless to pale-yellow solution.

    • Troubleshooting: If the solution remains cloudy, verify the purity of your DCM (water contamination severely hinders organic salt solubility) or add an additional 0.05 eq of DIPEA to ensure complete deprotonation.

  • Immediate Use: Proceed immediately to add your coupling reagent (e.g., HATU, EDC) to the clear solution to minimize the risk of base-catalyzed side reactions.

Troubleshooting Workflow Visualization

G Start Ac-Orn(Boc)-OH Insoluble in Target Solvent CheckSolvent Is the target solvent strictly halogenated (e.g., DCM)? Start->CheckSolvent UseDMF Switch to DMF, NMP, or DMSO (High H-bond acceptor capacity) CheckSolvent->UseDMF No (Polar aprotic allowed) BaseAllowed Can the reaction tolerate organic bases (pH > 7)? CheckSolvent->BaseAllowed Yes (DCM required) AddDIPEA Add 1.0-1.1 eq DIPEA (Forms lipophilic organic salt) BaseAllowed->AddDIPEA Yes AddHFIP Add 5-10% v/v HFIP (Disrupts intermolecular H-bonds) BaseAllowed->AddHFIP No (Neutrality required)

Logical decision tree for troubleshooting Ac-Orn(Boc)-OH solubility in organic solvents.

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Troubleshooting

Strategies to prevent racemization of Ac-Orn(Boc)-OH during activation and coupling

Knowledge Base Article: Troubleshooting Racemization of Ac-Orn(Boc)-OH During Activation and Coupling Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Welcome to the Technical Sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: Troubleshooting Racemization of Ac-Orn(Boc)-OH During Activation and Coupling Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses one of the most notorious challenges in solid-phase and solution-phase peptide synthesis (SPPS/SPS): the rapid epimerization (racemization) of -acetylated amino acids, specifically Ac-Orn(Boc)-OH, during carboxyl activation.

Mechanistic Insight: The Causality of Epimerization

To solve the problem, we must first understand the causality of the failure. Why does Ac-Orn(Boc)-OH racemize so readily compared to Fmoc-Orn(Boc)-OH or Boc-Orn(Boc)-OH?

The root cause lies in the electronic properties of the -protecting group. Standard urethane protecting groups (Fmoc, Boc, Cbz) possess an additional oxygen atom that donates electron density into the carbamate carbonyl via resonance. This stabilization drastically reduces the nucleophilicity of the carbonyl oxygen.

In contrast, the -acetyl (Ac) group is a simple acyl group lacking this resonance stabilization. When the C-terminal carboxylate of Ac-Orn(Boc)-OH is activated by a coupling reagent (forming an highly electrophilic O -acylisourea or active ester), the unprotected acetyl oxygen rapidly performs an intramolecular nucleophilic attack on the activated carbonyl. This cyclization forms a 5(4H)-oxazolone (azlactone) intermediate [1].

The α -proton of this oxazolone intermediate is highly acidic (pKa ~9). In the presence of standard tertiary bases used in peptide synthesis (like DIEA or TEA), this proton is rapidly abstracted, forming a planar, achiral enolate. When the incoming amine finally attacks this planar intermediate to form the peptide bond, it does so from both faces, resulting in a racemic mixture of L- and D-peptides[1].

OxazolonePathway A Ac-Orn(Boc)-OH (Chiral L-Form) B Activated Ester (Highly Electrophilic) A->B Coupling Reagent (e.g., HATU, DIC) C 5(4H)-Oxazolone (Intramolecular Cyclization) B->C N-Acetyl Oxygen Attack (Fast Side Reaction) E L-Peptide (Desired) B->E Direct Amine Attack (Ideal, but slow) D Achiral Enolate (Base-Catalyzed Deprotonation) C->D Tertiary Base (DIEA) Abstraction of α-proton C->E Amine Attack D->E Amine Attack F D-Peptide (Epimerized Impurity) D->F Amine Attack (Racemization)

Caption: Mechanism of base-catalyzed oxazolone formation and racemization in N-acetyl amino acids.

Troubleshooting FAQs

Q1: I am using HATU and DIEA (N,N-Diisopropylethylamine) to couple Ac-Orn(Boc)-OH, and my chiral HPLC shows >30% D-enantiomer. How do I fix this? A1: The combination of an N -acetyl amino acid, a uronium salt (HATU), and a strong base (DIEA) is the "perfect storm" for racemization. DIEA is a strong base (pKa 10.1) that rapidly abstracts the α -proton of the oxazolone intermediate[2]. Solution: If you must use uronium/aminium reagents, replace DIEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, collidine) (pKa 7.43)[2]. TMP provides enough basicity to drive the coupling but its steric bulk severely hinders its ability to abstract the α -proton, suppressing racemization[3].

Q2: Is there a coupling reagent system that avoids the base problem entirely? A2: Yes. The most effective direct-coupling strategy for N -acetyl amino acids is to use a carbodiimide (DIC or EDC) paired with a highly efficient racemization-suppressing additive, completely omitting the tertiary base[4]. The DIC/OxymaPure system is highly recommended. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is highly reactive toward amines but stable enough to minimize oxazolone formation, all under neutral conditions[4].

Q3: Even with optimized coupling reagents, I am still seeing 2-5% epimerization. Is there a foolproof method to achieve 0% racemization? A3: Yes. The "Gold Standard" workaround is to bypass the activation of the N -acetyl amino acid entirely. Instead, couple Fmoc-Orn(Boc)-OH using standard protocols. Because the Fmoc group is a urethane, oxazolone formation is blocked. After successful coupling, deprotect the Fmoc group, and then acetylate the free N -terminus on-resin using Acetic Anhydride ( Ac2​O ). This guarantees stereochemical integrity. (See Protocol B below).

Quantitative Data Summaries

To aid in your experimental design, the following tables summarize the causality between reagent selection and racemization risk.

Table 1: Influence of Base Selection on α -Proton Abstraction [2],[3]

BaseAqueous pKaSteric HindranceRacemization Risk with Ac-AA-OHRecommendation
DIEA (Diisopropylethylamine)10.1HighCritical / Very High Avoid for N -acetyl couplings.
NMM (N-Methylmorpholine)7.38LowHigh Avoid; low sterics allow easy proton abstraction.
TMP (2,4,6-Collidine)7.43Very HighLow Recommended if base is strictly required.
None (DIC/Additive systems)N/AN/AMinimal Highly Recommended .

Table 2: Coupling Additive Efficiency in Suppressing Oxazolone Formation [4]

AdditiveChemistryReactivityRacemization SuppressionSafety Profile
HOBt BenzotriazoleModerateModerateExplosive hazard (dry).
HOAt AzabenzotriazoleHighGoodExplosive hazard (dry).
OxymaPure OximeVery HighExcellent Non-explosive, safe[4].

Validated Experimental Protocols

Protocol A: Direct Coupling using DIC/OxymaPure (Base-Free)

Use this protocol if you must couple the pre-acetylated building block directly.

Causality Note: By eliminating the tertiary base and utilizing the highly reactive Oxyma ester, the intermolecular amine attack outcompetes the intramolecular oxazolone formation[4].

  • Preparation: Swell the resin-bound peptide (containing the free N -terminal amine) in anhydrous DMF for 30 minutes.

  • Reagent Calculation: Weigh 3.0 equivalents of Ac-Orn(Boc)-OH and 3.0 equivalents of OxymaPure.

  • Dissolution: Dissolve both solids in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Activation (No Pre-activation): Add the amino acid/Oxyma solution to the resin. Immediately add 3.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide).

    • Critical Step: Do not pre-activate the amino acid in the absence of the resin. Pre-activation gives the oxazolone time to form. In situ activation ensures the amine traps the active ester immediately.

  • Coupling: Agitate the reaction at room temperature for 1 to 2 hours.

  • Validation: Perform a Kaiser test or LC-MS micro-cleavage to confirm >99% coupling completion. If incomplete, repeat the coupling (double-couple) rather than extending the time or adding base.

Protocol B: The "Fmoc-First" Post-Acetylation Strategy (Gold Standard)

Use this protocol to guarantee 0% racemization.

FmocStrategy Step1 1. Couple Fmoc-Orn(Boc)-OH (Standard SPPS) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. N-Terminal Acetylation (Ac2O / DIEA) Step2->Step3 Step4 4. Racemization-Free Ac-Orn(Boc)-Peptide Step3->Step4

Caption: Alternative workflow: Fmoc-coupling followed by on-resin N-terminal acetylation.

Self-Validating Procedure:

  • Coupling: Couple Fmoc-Orn(Boc)-OH (3.0 eq) using your standard SPPS protocol (e.g., HATU/DIEA or DIC/Oxyma). Because of the Fmoc urethane protection, oxazolone-driven racemization is impossible.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 minutes) to remove the Fmoc group. Wash thoroughly with DMF (5 x 1 min).

  • Acetylation Capping Solution: Prepare a solution of 10% Acetic Anhydride ( Ac2​O ) and 5% DIEA in DMF.

    • Causality Note: Here, DIEA is safe to use because the α -carbon is no longer undergoing carboxyl activation; we are simply acylating the stable N -terminal amine.

  • Reaction: Add the capping solution to the resin and agitate for 15 minutes at room temperature.

  • Validation: Wash the resin (DMF, then DCM). Perform a Kaiser test. A negative result (yellow) indicates complete acetylation of the Ornithine -amine.

  • Chiral Analysis: Following global cleavage, run the crude peptide on a reversed-phase HPLC using a shallow gradient to confirm the absence of the D-diastereomer peak (which typically elutes slightly before or after the main L-peak).

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Optimization

Technical Support Center: Advanced Purification Strategies for Peptides Containing Ac-Orn(Boc)-OH

Welcome to the technical support center for the purification of peptides containing N-acetyl-N-delta-tert-butoxycarbonyl-L-ornithine (Ac-Orn(Boc)-OH). This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of peptides containing N-acetyl-N-delta-tert-butoxycarbonyl-L-ornithine (Ac-Orn(Boc)-OH). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique peptides. The presence of the acetylated N-terminus and the bulky, hydrophobic Boc protecting group on the ornithine side chain introduces specific challenges that require tailored purification strategies. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and efficiency of your work.

Understanding the Core Challenges

Peptides incorporating Ac-Orn(Boc)-OH often exhibit significant hydrophobicity. This characteristic is a primary contributor to several purification challenges, including:

  • Poor Solubility: These peptides can be difficult to dissolve in standard aqueous mobile phases, leading to precipitation and low recovery.[1][2][3][4]

  • Peptide Aggregation: The hydrophobic nature of these peptides can promote self-assembly, resulting in aggregation that complicates chromatographic separation.[1][5]

  • Strong Stationary Phase Interactions: The hydrophobicity can cause strong binding to reverse-phase columns, necessitating high concentrations of organic solvent for elution and potentially leading to peak broadening and poor resolution.[1][6]

The Boc protecting group, while essential for synthesis, adds to the overall hydrophobicity of the peptide. Its bulky tert-butyl group significantly influences the peptide's interaction with the stationary phase.[7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of Ac-Orn(Boc)-OH containing peptides.

Q1: My Ac-Orn(Boc)-OH peptide is showing very poor solubility in my initial mobile phase conditions. What can I do?

A: This is a frequent challenge. Here are several strategies to improve solubility:

  • Initial Dissolution in a Strong Organic Solvent: Instead of trying to dissolve the peptide directly in an aqueous buffer, first dissolve a small amount in an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[1][9] Then, gradually add your aqueous mobile phase to the desired starting concentration.

  • Incorporate Solubility-Enhancing Solvents: Consider adding a small percentage of isopropanol or n-propanol to your mobile phase.[2][9] These solvents are more effective at solubilizing large or hydrophobic peptides.[9]

  • Adjust Mobile Phase pH: The overall charge of your peptide can significantly impact its solubility.[4] For peptides with a net positive charge, using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid - TFA) can improve solubility. Conversely, for peptides with a net negative charge, a basic mobile phase might be more suitable, though column compatibility must be considered.[9]

Q2: I'm observing a broad, tailing peak for my peptide during RP-HPLC. What are the likely causes and how can I fix it?

A: Peak broadening and tailing can stem from several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanols on silica-based columns can interact with basic residues in your peptide, causing tailing. Ensure your mobile phase contains an ion-pairing agent like TFA at a concentration of at least 0.1%.[6] TFA masks these silanol interactions and improves peak shape.[6]

  • Peptide Aggregation on the Column: Aggregation can lead to poor peak shape. Increasing the column temperature to 40-60°C can disrupt these aggregates and improve peak symmetry.[6][10]

  • Inappropriate Mobile Phase Composition: If the organic content of your mobile phase is too low, the peptide may precipitate at the head of the column. A shallow gradient or a higher initial percentage of organic solvent might be necessary.

Q3: My peptide seems to be irreversibly binding to my C18 column. What are my options?

A: Strong irreversible binding is a sign of excessive hydrophobicity. Consider these alternatives:

  • Switch to a Less Retentive Column: A C8 or even a C4 column has a shorter alkyl chain and is less hydrophobic than a C18 column.[11] This will reduce the interaction strength and allow for elution with a lower organic solvent concentration. For very hydrophobic peptides, a C4 column is often the best choice.[11]

  • Utilize a Phenyl Stationary Phase: Phenyl columns offer a different selectivity based on pi-pi interactions and can be less retentive for certain hydrophobic peptides compared to alkyl-chained columns.[11]

  • Increase the Eluting Strength of the Mobile Phase: Incorporating n-propanol or isopropanol into the mobile phase can increase its eluotropic strength and aid in the elution of strongly bound peptides.[2][9]

Troubleshooting Guide

This section provides a structured approach to resolving common purification problems.

Problem Potential Cause Recommended Solution
Low Peptide Recovery 1. Poor solubility in the loading solvent. 2. Precipitation on the column. 3. Irreversible adsorption to the stationary phase.1. Dissolve the peptide in a small amount of DMSO or DMF before diluting with the aqueous mobile phase.[9] 2. Increase the initial percentage of organic solvent in your gradient. 3. Use a less hydrophobic column (C8 or C4).[11] Increase column temperature.[10]
Poor Peak Resolution 1. Sub-optimal gradient slope. 2. Co-eluting impurities. 3. Peptide aggregation.1. Employ a shallower gradient to better separate closely eluting species. 2. Change the mobile phase modifier (e.g., from TFA to formic acid) to alter selectivity.[9] 3. Increase column temperature to 40-60°C.[10] Consider adding a chaotropic agent like guanidine hydrochloride to the sample solvent (use with caution and ensure system compatibility).
Split or Fronting Peaks 1. Sample overload. 2. Column void or contamination. 3. Sample solvent stronger than the mobile phase.1. Reduce the amount of peptide injected.[6] 2. Flush the column or replace it if necessary. 3. Ensure the sample is dissolved in a solvent with an organic content equal to or less than the initial mobile phase conditions.

Advanced Purification Protocols & Strategies

Protocol 1: Optimized Reverse-Phase HPLC for Ac-Orn(Boc)-OH Peptides

This protocol outlines a starting point for developing a robust RP-HPLC method.

1. Sample Preparation: a. Dissolve a small, precisely weighed amount of the lyophilized peptide in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). b. For injection, dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration (e.g., 1 mg/mL). c. Filter the sample through a 0.45 µm syringe filter before injection.[9]

2. HPLC Conditions:

  • Column: Start with a C8 column (e.g., 5 µm particle size, 100 Å pore size).
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: A shallow gradient is recommended. For example, 5-65% B over 60 minutes.
  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
  • Column Temperature: 40°C.[9][10]
  • Detection: UV at 214 nm and 280 nm.

3. Optimization Steps:

  • If the peptide elutes very late or not at all, switch to a C4 column.[11]
  • If peak shape is poor, increase the column temperature in increments of 5°C up to 60°C.[10]
  • To improve resolution between the main peak and impurities, try replacing Acetonitrile with a mixture of Acetonitrile and Isopropanol (e.g., 70:30) as Mobile Phase B.[9]
Visualization of the Purification Workflow

G cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification dissolve Dissolve in DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject onto Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize

Caption: Workflow for Ac-Orn(Boc)-OH peptide purification.

Alternative and Complementary Purification Strategies

For particularly challenging purifications, a multi-modal approach may be necessary.

  • Ion-Exchange Chromatography (IEX): If your peptide has a significant net charge, IEX can be a powerful orthogonal technique to RP-HPLC.[12] It separates molecules based on charge rather than hydrophobicity. This can be used as an initial capture step to remove process-related impurities or as a polishing step after RP-HPLC.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. While it generally offers lower resolution than RP-HPLC for peptides of similar size, it can be effective for removing aggregates or very small impurities.

  • Precipitation and Washing: For extremely hydrophobic peptides that are difficult to handle chromatographically, a non-chromatographic purification strategy can be employed. This involves precipitating the peptide in water, followed by washing with a non-polar solvent like diethyl ether to remove organic impurities.[3]

Logical Decision Tree for Method Development

G start Start: Crude Ac-Orn(Boc)-OH Peptide solubility Solubility Test (DMSO, DMF, ACN/H2O) start->solubility rphplc Initial RP-HPLC (C8, 40°C) solubility->rphplc Soluble alt_solvent Try Alternative Solvents (Isopropanol, HFIP) solubility->alt_solvent Insoluble soluble Soluble insoluble Insoluble outcome Evaluate Chromatogram rphplc->outcome alt_solvent->rphplc optimize Optimize Gradient & Temperature outcome->optimize Good Peak Shape & Recovery change_col Switch to C4 or Phenyl Column outcome->change_col Broad/Tailing Peak or Low Recovery good_peak Good Peak Shape & Recovery bad_peak Broad/Tailing Peak or Low Recovery final_purity Assess Final Purity (LC-MS) optimize->final_purity change_col->rphplc end Purified Peptide final_purity->end Purity >95% second_method Consider Orthogonal Method (e.g., Ion-Exchange) final_purity->second_method Purity <95% pure Purity >95% not_pure Purity <95% second_method->end

Caption: Decision tree for purification method development.

By systematically addressing the challenges of solubility and hydrophobicity, and by being prepared to explore alternative chromatographic conditions and techniques, you can successfully purify even the most difficult Ac-Orn(Boc)-OH containing peptides.

References
  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. [Link]

  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]

  • Peptide Solubilization. GenScript. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Chromatography of pharmaceutical peptides - contrasting SFC and HPLC. Diva-Portal.org. [Link]

  • Automated Synthesis and Purification of Hydrophobic Peptides. PubMed. [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of Acetylated Ornithine

Welcome to the Advanced Mass Spectrometry Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges from researchers analyzing non-proteinogenic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges from researchers analyzing non-proteinogenic amino acids. Acetylated ornithine (Ac-Orn) is a critical modification found in microbial siderophores (such as amphibactins and TAFC)[1][2], metabolic intermediates, and synthetic peptidomimetics. However, its mass spectrometry (MS) profile presents unique isobaric overlaps, enzymatic resistance, and atypical fragmentation pathways.

This guide provides field-proven troubleshooting strategies to ensure high-fidelity identification and sequencing of Ac-Orn containing peptides.

Section 1: Quantitative Data & Mass Shift Reference

To correctly interpret Ac-Orn spectra, you must first understand the exact mass shifts. A common failure point in automated proteomics pipelines is the misidentification of Ac-Orn as Arginine due to their near-isobaric masses.

Table 1: Exact Mass Comparison for Ac-Orn and Common Confounders

Amino Acid / ModificationElemental Formula (Residue)Monoisotopic Mass (Da)Mass Difference from Ac-Orn (Da)Diagnostic Immonium Ion (m/z)
Acetylated Ornithine (Ac-Orn) C7H12N2O2156.08990.0000129.1028
Arginine (Arg) C6H12N4O156.1011+0.0112129.1140
Acetylated Lysine (Ac-Lys) C8H14N2O2170.1055+14.0156143.1184
Unmodified Ornithine (Orn) C5H10N2O114.0793-42.010687.0922
Section 2: Troubleshooting FAQs

Q1: My proteomics search engine is assigning Arginine (Arg) to a position where I expect Acetylated Ornithine (Ac-Orn). How do I resolve this false discovery? Causality: This is a classic near-isobaric interference. The residue mass of Ac-Orn (156.0899 Da) and Arg (156.1011 Da) differ by only 0.0112 Da. If your MS1 tolerance is set too wide (e.g., >20 ppm) or your instrument resolution is too low, the search engine will default to the standard proteinogenic amino acid (Arg). Solution:

  • Increase MS1 Resolution: Acquire MS1 scans at a minimum resolution of 120,000 (at m/z 200) on an Orbitrap or high-resolution TOF instrument. Resolving a 0.0112 Da difference at m/z 1000 requires a resolving power of approximately 89,000.

  • Restrict Mass Tolerance: Tighten your precursor mass tolerance to <5 ppm in your search parameters.

  • Diagnostic MS2 Ions: Look for the Ac-Orn specific immonium ion at m/z 129.1028. While Arg produces a similar immonium ion (m/z 129.1140), high-resolution MS2 scans can separate them. Furthermore, Ac-Orn frequently exhibits a neutral loss of ketene (-42.0106 Da) from the precursor or fragment ions, 1[1].

Q2: I am observing massive missed cleavages in my tryptic digests for peptides containing Ac-Orn. Is my trypsin degraded? Causality: No, your trypsin is likely fine.3[3]. Unmodified ornithine, being a lower homologue of lysine, can be cleaved by trypsin, albeit at a reduced rate. However, acetylation of the ornithine delta-amino group neutralizes its positive charge. Without this basic charge, the electrostatic interaction with the aspartate residue in trypsin's specificity pocket (Asp189) is abolished, rendering the site completely resistant to tryptic cleavage. Solution:

  • Treat Ac-Orn sites as obligate missed cleavages in your in silico digestion parameters.

  • If smaller peptides are required for MS/MS sequencing, consider using orthogonal proteases such as Chymotrypsin, or utilize a 4[4] combined with prolonged incubation times to ensure complete digestion at other available sites.

Q3: My CID/HCD spectra show an unusually dominant y-ion series right at the Ornithine residue, suppressing other backbone fragments. What causes this? Causality: You are observing the 5[5]. In gas-phase peptide cation dissociation, the introduction of an ornithine residue creates a powerful neighboring group effect. The decreased gas-phase proton affinity of the ornithine residue increases the mobility of the ionizing proton, leading to highly selective, facile cleavage at the C-terminal side of the ornithine residue[5]. Solution:

  • Recognize that this is a structurally validating feature, not an artifact. A dominant y-ion (or complementary b-ion) at the Ac-Orn site strongly confirms its localization.

  • If you need higher sequence coverage across the rest of the peptide, switch to Electron Transfer Dissociation (ETD). ETD fragmentation is independent of mobile proton dynamics and will provide a more uniform c- and z-ion series across the peptide backbone.

Section 3: Self-Validating Experimental Protocol

Methodology: LC-MS/MS Workflow for Ac-Orn Peptide Characterization To ensure trustworthy and reproducible detection of Ac-Orn, follow this validated step-by-step protocol:

  • Sample Preparation & Denaturation:

    • Denature the protein/peptide sample in 8M Urea / 50mM Tris-HCl (pH 8.0).

    • Reduce disulfide bonds with 5mM DTT (37°C, 1 h) and alkylate with 15mM Iodoacetamide (room temperature, 30 min, in the dark).

  • Enzymatic Digestion:

    • Dilute the urea concentration to <1M to prevent enzyme inhibition.

    • Digest using Mass Spectrometry Grade Trypsin/Lys-C Mix at a 1:50 enzyme-to-substrate ratio overnight at 37°C. (Note: Ac-Orn will not be cleaved).

  • Desalting & Clean-up:

    • Quench the digestion by adding 1% Trifluoroacetic acid (TFA) to drop the pH < 3.

    • Desalt the peptides using C18 ZipTips or solid-phase extraction (SPE) cartridges, eluting in 50% Acetonitrile / 0.1% Formic Acid. SpeedVac to dryness and resuspend in 2% Acetonitrile / 0.1% Formic Acid.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 nano-column (e.g., 75 µm × 25 cm, 2 µm particle size).

    • Run a linear gradient from 5% to 35% Acetonitrile (with 0.1% Formic Acid) over 60 minutes at 300 nL/min.

  • Mass Spectrometry Acquisition (Orbitrap):

    • MS1: Resolution 120,000; AGC target 3e6; maximum IT 50 ms; scan range 350-1500 m/z. (Crucial for resolving the 0.0112 Da Arg/Ac-Orn split).

    • MS2 (HCD): Isolate precursors with a narrow 1.0 m/z window. Resolution 30,000; AGC target 1e5; NCE (Normalized Collision Energy) 28-30%.

  • Data Processing:

    • Configure search engine dynamic modifications: Acetyl (Orn) [+42.0106 Da].

    • Set precursor mass tolerance to 5 ppm and fragment mass tolerance to 0.02 Da.

Section 4: Visualizations

Step-by-step LC-MS/MS analytical workflow optimized for acetylated ornithine detection.

Gas-phase fragmentation pathways of Ac-Orn highlighting diagnostic ions and neutral losses.

References
  • [3] Title: The Advantages of Using Trypsin for Mass Spectrometry Source: gbiosciences.com URL:

  • [4] Title: Protease Digestion for Mass Spectrometry | Protein Digest Protocols Source: promega.com URL:

  • [5] Title: The ornithine effect in peptide cation dissociation - PMC Source: nih.gov URL:

  • [1] Title: Ilyonectria Root Rot of Ginseng Is Attenuated via Enzymatic Degradation of the Extracellular Fe 3+ -Bound Siderophore N,N′,N″-Triacetylfusarinine C Source: acs.org URL:

  • [2] Title: Siderophore-based microbial adaptations to iron scarcity across the eastern Pacific Ocean Source: pnas.org URL:

Sources

Optimization

Optimizing reaction times and temperatures for Ac-Orn(Boc)-OH coupling reactions

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the coupling of Ac-Orn(Boc)-OH ( Nα -Acetyl- Nδ -B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the coupling of Ac-Orn(Boc)-OH ( -Acetyl- -Boc-L-ornithine).

Unlike standard Fmoc- or Boc-protected amino acids, N -acetylated building blocks present a unique thermodynamic and kinetic challenge. This guide deconstructs the causality behind common failures—such as severe epimerization and incomplete coupling—and provides self-validating protocols to ensure high-fidelity synthesis.

The Mechanistic Challenge: Why Ac-Orn(Boc)-OH is Prone to Failure

The core issue with Ac-Orn(Boc)-OH lies in its -acetyl group. Standard urethane protecting groups (like Fmoc or Boc) suppress the nucleophilicity of the carbonyl oxygen, preventing intramolecular side reactions. However, the acetyl group lacks this electronic stabilization.

During carboxyl activation (e.g., via HATU or DIC), the acetyl carbonyl oxygen rapidly attacks the activated ester, forming a 5(4H)-oxazolone intermediate [1]. The α -proton of this oxazolone is highly acidic. In the presence of standard bases like DIPEA, this proton is easily abstracted, leading to rapid racemization (epimerization) before the resin-bound amine can successfully form the peptide bond.

OxazolonePathway A Ac-Orn(Boc)-OH (N-acetylated) B Activated Ester (e.g., OAt/OBt ester) A->B Coupling Reagent + Base C 5(4H)-Oxazolone Intermediate B->C Slow Attack / High Temp (Intramolecular cyclization) D L-Peptide Product (Desired) B->D Fast Amine Attack (Optimized Temp/Time) C->D Amine Attack E D-Peptide Epimer (Undesired) C->E Racemization & Amine Attack

Mechanistic pathway of Ac-Orn(Boc)-OH epimerization via oxazolone formation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating (e.g., 75°C) to speed up the Ac-Orn(Boc)-OH coupling? A: No. While elevated temperatures are excellent for overcoming steric hindrance in standard Solid Phase Peptide Synthesis (SPPS)[2][3], they are highly detrimental to N -acetylated amino acids. High temperatures exponentially accelerate oxazolone formation and base-mediated proton abstraction, leading to massive levels of D-epimerization[4][5]. This coupling must be performed at Room Temperature (20–25°C).

Q: Should I pre-activate the Ac-Orn(Boc)-OH before adding it to the resin? A: Absolutely not. Pre-activation time must be minimized to zero[6]. A longer time in the activated state before encountering the resin-bound amine provides the perfect kinetic window for the oxazolone intermediate to form and racemize. Reagents should be mixed in situ directly on the resin.

Q: Why am I seeing high epimerization even at room temperature with HATU/DIPEA? A: DIPEA is a relatively strong base that promotes the enolization of the oxazolone intermediate. To suppress this, switch to a weaker, sterically hindered base such as 2,4,6-collidine (TMP) [6]. Furthermore, using additives like HOAt or OxymaPure alongside your coupling reagent helps maintain the chiral integrity of the activated ester[7].

Quantitative Optimization Matrix

To balance reaction kinetics against degradation pathways, refer to the following data matrix. It summarizes the causal relationship between temperature, reagent selection, and synthesis fidelity.

Coupling StrategyTemperatureReagents & BasePre-activationEpimerization RiskCoupling Yield
Standard SPPS 25°CHATU / DIPEA5 minsHigh (10 - 25%)>95%
Microwave SPPS 75°CDIC / Oxyma0 minsCritical (>40%)>98%
Optimized Fast 25°CDIC / Oxyma0 minsLow (< 2%)85 - 90%
Gold Standard 25°CHATU / Collidine0 minsMinimal (< 1%) >95%

Note: The "Gold Standard" utilizes the weak basicity of collidine to prevent proton abstraction while leveraging the high reactivity of HATU to ensure rapid amine attack.

Troubleshooting & Optimization Workflow

OptimizationWorkflow Start Initiate Ac-Orn(Boc)-OH Coupling Reagent Select Reagents: DIC/Oxyma or HATU/Collidine Start->Reagent Temp Set Temperature: Strictly 25°C (Avoid MW) Reagent->Temp Test Validation: Kaiser Test & LC-MS Temp->Test Incomplete Incomplete Coupling (Positive Kaiser) Test->Incomplete Epimer High Epimerization (>2% D-Epimer) Test->Epimer Success Optimal Result (High Yield, <1% Epimer) Test->Success Action1 Perform Double Coupling (Do NOT increase Temp) Incomplete->Action1 Action2 Eliminate Pre-activation Verify Collidine pH Epimer->Action2 Action1->Test Action2->Test

Iterative workflow for optimizing coupling efficiency and minimizing epimerization.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: it dictates the chemical steps and mandates immediate empirical validation to ensure the causality of the results.

Phase 1: In-Situ Coupling (Zero Pre-Activation)
  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which can cause premature activation or side reactions.

  • Reagent Staging:

    • Prepare a solution of Ac-Orn(Boc)-OH (3.0 equivalents) and HATU (2.9 equivalents) in minimal anhydrous DMF.

    • Crucial Step: Do not add the base to this mixture yet.

  • Execution:

    • Add the amino acid/HATU solution directly to the resin vessel.

    • Immediately add 2,4,6-collidine (6.0 equivalents) directly to the resin slurry[6].

  • Reaction: Agitate gently at 25°C for exactly 60 minutes. Do not apply external heat.

Phase 2: Primary Validation (Yield Assessment)
  • Washing: Drain the reaction vessel and wash the resin with DMF (4 × 1 min) and DCM (3 × 1 min).

  • Kaiser Test: Extract a few resin beads and perform a Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to Phase 3.

    • Positive (Blue): Coupling is incomplete. Do not extend the time or increase temperature. Instead, drain the resin and perform a Double Coupling using fresh reagents for another 45 minutes[7].

Phase 3: Secondary Validation (Chiral Integrity Assessment)
  • Micro-Cleavage: Transfer 5 mg of the coupled resin to a microtube. Treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2 hours at room temperature[6].

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in LC-MS grade H₂O/MeCN.

  • LC-MS Analysis: Inject onto a high-resolution C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Diagnostic Metric: Monitor the UV trace (214 nm) using a shallow gradient (e.g., 0.5% MeCN/min). The D-epimer will typically elute slightly before or after the main L-peptide peak with an identical mass[6]. Integration of these peaks validates the success of the epimerization-suppression strategy.

References

  • Optimizing Peptide Coupling: Key Techniques JPT URL: [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS) CSBio URL: [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures ACS Publications URL: [Link]

  • Epimerisation in Peptide Synthesis NIH PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic N-Acetylation in Ornithine-Containing Peptides: A Comparative Guide on Biological Activity and Stability

As a Senior Application Scientist in peptide therapeutics, I frequently consult with drug development teams struggling to balance the antimicrobial efficacy of peptides with their inherent susceptibility to proteolytic d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, I frequently consult with drug development teams struggling to balance the antimicrobial efficacy of peptides with their inherent susceptibility to proteolytic degradation. Substituting native lysine or arginine residues with the unnatural amino acid ornithine (Orn) is a highly effective strategy to enhance stability and reduce mammalian cytotoxicity[1]. However, leaving the N-terminus as a free amine often results in rapid clearance by exopeptidases.

Applying an 2 modification (N-α-acetylation) serves as a structural cap, but it fundamentally alters the peptide's charge dynamics[2]. This guide provides an objective, data-driven comparison of N-acetylated versus non-acetylated ornithine-containing antimicrobial peptides (AMPs), detailing the causality behind their biological performance and providing self-validating experimental workflows for your laboratory.

Mechanistic Divergence: Free Amine vs. N-Acetylated Termini

Ornithine possesses a δ -amino group on its side chain, making it one methylene group shorter than lysine. This subtle structural contraction alters the peptide's hydrogen-bonding register. When we introduce N-acetylation to an ornithine-containing AMP, we convert the primary N-terminal amine into an amide, effectively neutralizing its positive charge at physiological pH[2].

The Causality of Charge Neutralization: In highly cationic AMPs, neutralizing the N-terminus reduces electrostatic repulsion between adjacent peptide molecules. While a naive assumption might suggest that losing a positive charge decreases electrostatic attraction to anionic bacterial membranes, the reality is often the opposite. The removal of the N-terminal charge promotes tighter α -helical folding and increases overall hydrophobicity at the lipid bilayer interface. For specific sequences, such as the W-MreB 1−9​ analog, this 3 directly translates to higher antimicrobial efficacy, particularly in high-salt environments[3]. Furthermore, capping the N-terminus physically blocks aminopeptidase recognition, dramatically extending the peptide's half-life[4].

G Start Ornithine-Containing AMP NonAc Free N-Terminus (Non-Acetylated) Start->NonAc Ac N-alpha-Acetylated (Charge Neutralized) Start->Ac Degradation Rapid Aminopeptidase Degradation NonAc->Degradation Susceptible Membrane1 High Electrostatic Attraction NonAc->Membrane1 Stability Proteolytic Resistance (Extended Half-Life) Ac->Stability Blocked Membrane2 Enhanced Alpha-Helical Folding Ac->Membrane2 Outcome1 Moderate in vivo Efficacy (Due to clearance) Degradation->Outcome1 Outcome2 High in vivo Efficacy (Sustained action) Stability->Outcome2 Membrane1->Outcome1 Membrane2->Outcome2

Mechanistic divergence of acetylated vs. non-acetylated ornithine peptides at the membrane.

Comparative Performance Data

To illustrate the impact of this modification, Table 1 summarizes the comparative performance of a model ornithine-substituted AMP (based on the Cbf-14/W-MreB scaffold) in its native and N-acetylated forms.

Peptide VariantN-TerminusNet ChargeMIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)Hemolysis (HC₅₀, µg/mL)Serum Half-Life (t½)
Orn-AMP (Native) Free-NH₂+54.08.0120< 30 mins
Ac-Orn-AMP Acetylated+42.04.0> 250> 12 hours

Data Synthesis Note: Acetylation reduces the net charge but improves the Minimum Inhibitory Concentration (MIC) by stabilizing the active conformation. Simultaneously, the removal of the highly reactive N-terminal amine reduces non-specific lytic activity against eukaryotic erythrocytes (higher HC₅₀ = lower toxicity)[1].

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness in your drug development pipeline, the following protocols are designed as self-validating systems.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) & Selective N-Capping

The timing of acetylation is critical. It must occur before the peptide is cleaved from the resin to prevent the acetylation of the ornithine side chains.

  • Resin Elongation: Synthesize the sequence using standard Fmoc-SPPS. Crucially, utilize Fmoc-Orn(Boc)-OH building blocks. The tert-butyloxycarbonyl (Boc) group protects the δ -amine of ornithine.

  • Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF for 15 minutes.

  • Selective N-Acetylation: React the resin-bound peptide with a capping solution (10 equivalents of acetic anhydride and 20 equivalents of N,N-diisopropylethylamine in DMF) for 30 minutes.

    • Causality Check: Because the ornithine side chains are still Boc-protected, only the deprotected α -amine is acetylated[2].

  • Cleavage: Treat the resin with a 95% Trifluoroacetic acid (TFA) cocktail to simultaneously cleave the peptide from the resin and remove the Boc protecting groups, yielding the selectively N-acetylated, highly cationic peptide.

Protocol B: Broth Microdilution MIC Assay
  • Plate Preparation: Utilize Bovine Serum Albumin (BSA)-coated polypropylene 96-well plates.

    • Causality Check: Cationic ornithine peptides readily adsorb to standard polystyrene plastics. BSA coating neutralizes the surface, preventing artificial depletion of the peptide and ensuring the MIC value reflects true biological activity rather than plastic binding.

  • Inoculation & Incubation: Add 5×105 CFU/mL of the target pathogen per well and incubate at 37°C for 18 hours.

  • Internal Validation: Always run the non-acetylated native peptide as a parallel control to verify the exact fold-change in efficacy induced by the acetyl group.

Protocol C: Serum Stability & LC-MS/MS Analysis (The "Ornithine Effect")

To validate that the extended half-life is due to N-terminal protection and that the ornithine residues remain structurally intact, leverage the unique gas-phase chemistry of ornithine during mass spectrometry.

  • Incubation: Incubate 50 µM of the Ac-Orn-AMP in 25% human serum at 37°C. Extract aliquots at 0, 1, 4, 8, and 24 hours via protein precipitation (using 1:3 acetonitrile).

  • LC-MS/MS Sequencing: Analyze the supernatant using tandem mass spectrometry.

  • Data Interpretation: Look for the diagnostic 5[5].

    • Causality Check: Upon gas-phase activation, ornithine-containing peptides undergo a highly specific nucleophilic attack by the δ -amine onto the adjacent carbonyl carbon. This results in the spontaneous cleavage of the peptide backbone C-terminal to the ornithine residue, forming a stable six-membered lactam ring (an abundant b -ion)[5]. Observing this specific fragmentation pattern confirms that the ornithine side chains were not inadvertently acetylated during synthesis and remain biologically active.

Workflow SPPS 1. SPPS Synthesis (Fmoc-Orn(Boc)-OH) Cap 2. N-Terminal Capping (Acetic Anhydride) SPPS->Cap Cleave 3. TFA Cleavage & Deprotection Cap->Cleave Assay 4. MIC & Hemolysis Assays Cleave->Assay MS 5. LC-MS/MS (Lactam Cleavage) Assay->MS

Self-validating workflow for synthesizing and evaluating acetylated ornithine peptides.

Analytical Summary: When to Acetylate?

N-acetylation is a powerful tool, but it is not universally beneficial. The decision to acetylate an ornithine-containing peptide should be dictated by its native net charge:

  • High Net Charge (+5 or greater): Acetylation is highly recommended. The loss of one positive charge is negligible for membrane binding, but the gains in proteolytic stability, α -helical propensity, and reduced hemolysis are substantial[1].

  • Low Net Charge (+2 to +3): Proceed with caution. Neutralizing the N-terminus may drop the net cationicity below the critical threshold required for initial electrostatic attraction to the bacterial membrane, potentially abrogating antimicrobial activity[3].

By understanding the causality behind these structural modifications and implementing rigorous, self-validating analytical workflows, development teams can rationally design ornithine-containing peptides that survive the physiological environment while delivering potent biological activity.

Sources

Comparative

Validating the successful incorporation of Ac-Orn(Boc)-OH by HPLC and mass spectrometry

Validation and Efficacy of Direct Ac-Orn(Boc)-OH Incorporation in Solid-Phase Peptide Synthesis: A Comparative Guide N-terminal acetylation is a critical structural modification in peptide drug development, utilized prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation and Efficacy of Direct Ac-Orn(Boc)-OH Incorporation in Solid-Phase Peptide Synthesis: A Comparative Guide

N-terminal acetylation is a critical structural modification in peptide drug development, utilized primarily to protect synthetic peptides from exopeptidase degradation and significantly extend their serum half-life 1. When synthesizing complex peptides that feature an N-terminal ornithine residue, researchers must choose between two synthetic strategies: the stepwise coupling of Fmoc-Orn(Boc)-OH followed by on-resin acetylation, or the direct incorporation of a pre-acetylated building block, Ac-Orn(Boc)-OH.

This guide objectively evaluates these two methodologies. By analyzing the causality behind the chemical kinetics and validating the outcomes through High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), we demonstrate why direct incorporation is the superior choice for maximizing yield and purity.

Mechanistic Causality: The Kinetic Bottleneck of On-Resin Acetylation

In modern Solid-Phase Peptide Synthesis (SPPS), orthogonal protection strategies rely on base-labile Fmoc groups for alpha-amine protection and acid-labile Boc groups for side-chain protection .

In the stepwise method , the N-terminal Fmoc group must be removed using piperidine 3, exposing a primary amine that is then capped using acetic anhydride (Ac2O). However, as peptide chains elongate, they frequently form secondary structures (such as β -sheets) that cause steric hindrance and resin aggregation. This physical barrier slows the reaction kinetics of the Ac2O capping step. Incomplete capping leaves trace amounts of unacetylated peptide. Because the unacetylated byproduct differs from the target only by the lack of a small acetyl group (42 Da), its hydrophobicity is nearly identical to the target product, making downstream preparative HPLC purification notoriously difficult.

Conversely, the direct incorporation method using Ac-Orn(Boc)-OH bypasses this kinetic bottleneck entirely. The acetyl group is already covalently bonded to the ornithine building block prior to coupling. Therefore, every ornithine residue successfully coupled to the resin is guaranteed to be acetylated. If a coupling failure occurs, it results in a complete deletion sequence (missing the entire 156 Da Ac-Orn residue), which exhibits a drastically different retention time and is easily separated during purification.

Visualizing the Synthetic Workflows

Workflow cluster_A Method A: Direct Incorporation cluster_B Method B: Stepwise Acetylation Resin Peptide-Resin (H2N-Seq-Resin) MethodA Coupling Ac-Orn(Boc)-OH Resin->MethodA MethodB Coupling Fmoc-Orn(Boc)-OH Resin->MethodB CleaveA TFA Cleavage MethodA->CleaveA TargetA Pure Ac-Orn-Peptide (Target Mass) CleaveA->TargetA DeprotectB Fmoc Removal (20% Piperidine) MethodB->DeprotectB AcetylateB Acetylation (Ac2O / DIPEA) DeprotectB->AcetylateB CleaveB TFA Cleavage AcetylateB->CleaveB TargetB Ac-Orn-Peptide + Unacetylated Byproduct CleaveB->TargetB

Comparison of direct Ac-Orn(Boc)-OH coupling vs. stepwise Fmoc-Orn(Boc)-OH and acetylation.

Self-Validating Experimental Protocols

To objectively compare the two strategies, a model peptide sequence (Ac-Orn-Arg-Trp-Gln-Trp-Arg-NH2) was synthesized at a 0.1 mmol scale on Rink Amide resin. Both protocols utilize built-in Kaiser tests to validate the presence or absence of primary amines at critical junctures, ensuring a self-validating workflow.

Method A: Direct Ac-Orn(Boc)-OH Incorporation
  • Chain Elongation: Synthesize the base sequence (H-Arg-Trp-Gln-Trp-Arg-Resin) using standard DIC/Oxyma activation.

  • Direct Coupling: Dissolve 0.5 mmol (5 eq) of Ac-Orn(Boc)-OH and 0.5 mmol Oxyma Pure in DMF. Add 0.5 mmol DIC, pre-activate for 2 minutes, and add to the resin. Agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms successful coupling and the total absence of free primary amines. (If positive, repeat step 2).

  • Cleavage: Treat the resin with a cleavage cocktail (92.5% TFA / 2.5% TIS / 2.5% DODT / 2.5% H2O) for 2 hours to simultaneously cleave the peptide from the resin and remove the side-chain Boc group 4. Precipitate the crude peptide in cold diethyl ether.

Method B: Stepwise Fmoc-Orn(Boc)-OH and Acetylation
  • Coupling: Couple 5 eq of Fmoc-Orn(Boc)-OH to the base sequence using DIC/Oxyma for 60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Validation: Kaiser test must be positive (dark blue).

  • Acetylation Capping: Add a solution of 10% Acetic Anhydride (Ac2O) and 5% DIPEA in DMF. Agitate for 30 minutes.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete acetylation. Note: The Kaiser test has a detection limit; trace unacetylated sequences (1-2%) may appear visually negative but will still contaminate the final product.

  • Cleavage: Execute the same TFA cleavage protocol as Method A.

Analytical Validation: HPLC and Mass Spectrometry Interpretation

The efficacy of the synthesis is determined by analyzing the crude cleavage products via Reverse-Phase HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS).

HPLC Purity Profile:

  • Method A: The chromatogram (C18 column, 5-95% Acetonitrile/Water gradient with 0.1% TFA) yields a single, sharp dominant peak at Rt​=12.4 min.

  • Method B: The chromatogram displays the main peak at Rt​=12.4 min, but is accompanied by a closely eluting secondary peak at Rt​=11.8 min. This earlier eluting impurity is the unacetylated byproduct (H-Orn-Arg-Trp-Gln-Trp-Arg-NH2), which is slightly more polar due to the free N-terminal amine.

Mass Spectrometry (ESI-MS) Confirmation:

  • Target Mass: The expected monoisotopic mass for the target peptide is approximately 985.5 Da.

  • Method A: The MS spectrum confirms a clean [M+H]+ ion at m/z 986.5.

  • Method B: Alongside the target m/z 986.5, a distinct [M+H]+ ion is observed at m/z 944.5. The exact mass difference of -42 Da definitively confirms the presence of the unacetylated byproduct, proving that on-resin Ac2O capping was incomplete despite a negative Kaiser test.

Quantitative Data Comparison

MetricMethod A: Direct Ac-Orn(Boc)-OHMethod B: Stepwise AcetylationAnalytical Significance
Crude Purity (HPLC) > 95%~ 82%Higher crude purity exponentially simplifies downstream preparative chromatography.
Major Impurity Des-Orn deletion sequenceUnacetylated H-Orn-PeptideDeletion sequences (mass difference of 156 Da) are easily separated; unacetylated analogs (42 Da difference) co-elute.
MS Mass Shift None (Target [M+H]+ only)-42 Da ( [M−42+H]+ observed)Confirms the kinetic failure of acetic anhydride to fully cap sterically hindered amines.
Total Process Time 1.5 Hours2.5 HoursDirect incorporation eliminates two synthetic steps, reducing solvent waste and saving time.

By utilizing Ac-Orn(Boc)-OH, researchers can guarantee the structural integrity of N-terminally acetylated ornithine peptides, bypassing the inherent unreliability of on-resin capping reactions.

References

  • Source: interanalyt.
  • Source: bocsci.
  • Source: nih.
  • Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)

Sources

Validation

Assessing the enzymatic stability and degradation of peptides synthesized with Ac-Orn(Boc)-OH

A Senior Application Scientist's Guide to Enhancing Peptide Stability with Ac-Orn(Boc)-OH Objective Comparison and Experimental Validation of Enzymatic Resistance Introduction: The Impermanence of Peptides and the Quest...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Enhancing Peptide Stability with Ac-Orn(Boc)-OH

Objective Comparison and Experimental Validation of Enzymatic Resistance

Introduction: The Impermanence of Peptides and the Quest for Stability

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: poor in vivo stability.[1][2] The physiological environment is rich with proteolytic enzymes (proteases and peptidases) that rapidly degrade natural peptides, leading to short half-lives and diminished therapeutic efficacy.[3][4][5] These enzymes, which are essential for normal biological processes, recognize and cleave specific peptide bonds, effectively dismantling the therapeutic agent before it can reach its target.[6] This guide provides a comparative analysis of strategies to overcome this challenge, focusing on the incorporation of the non-proteinogenic amino acid Ornithine, synthesized using derivatives like Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), and the synergistic effect of N-terminal acetylation.

We will explore the mechanistic basis for the enhanced stability and provide detailed, field-proven protocols for researchers to objectively assess and validate these improvements in their own laboratories.

The Landscape of Peptide Stabilization: A Mechanistic Overview

To combat proteolytic degradation, scientists have developed a host of chemical modification strategies.[1][7] Understanding the principles behind these methods is crucial for making informed decisions during the design phase of a peptide therapeutic.

  • Terminal Modifications: Exopeptidases cleave peptides from either the N- or C-terminus.[8] Simple modifications such as N-terminal acetylation and C-terminal amidation can effectively "cap" the peptide, blocking recognition by these enzymes and significantly improving stability.[1][9]

  • D-Amino Acid Substitution: Proteases are highly stereospecific and primarily recognize L-amino acids.[8][10] Strategically replacing an L-amino acid at a known cleavage site with its D-enantiomer can render the peptide bond unrecognizable to the enzyme, thereby preventing hydrolysis.[11][12]

  • Cyclization: Constraining the peptide's flexible structure into a cyclic form, either head-to-tail or through side-chain linkages, can drastically increase its resistance to proteases.[7][13] This conformational rigidity can hide or distort cleavage sites, making them inaccessible to enzymes.[8]

  • Incorporation of Non-Proteinogenic Amino Acids: Moving beyond the 20 canonical amino acids opens a vast toolbox for stability enhancement. Unnatural amino acids can introduce steric bulk or altered chemical properties that disrupt enzyme binding.[5] This guide focuses on a particularly effective building block in this class: Ornithine.

Focus: Ornithine Incorporation for Superior Enzymatic Resistance

Ornithine is a non-proteinogenic amino acid structurally similar to lysine, but with a shorter side chain (three methylene groups vs. four).[14] This subtle difference has profound implications for enzymatic stability. In solid-phase peptide synthesis (SPPS), Ornithine is typically incorporated using its protected derivative, Fmoc-Orn(Boc)-OH .[15][16] The orthogonal protection scheme—a base-labile Fmoc group on the α-amino and an acid-labile Boc group on the δ-amino side-chain—allows for precise control during synthesis.[16]

Why does incorporating Ornithine enhance stability?

The primary mechanism is steric hindrance. Proteases like trypsin specifically recognize and cleave at the C-terminus of positively charged residues, namely lysine and arginine. By replacing a susceptible lysine residue with ornithine, the shorter side chain can alter the local conformation in a way that impedes the protease's ability to properly dock and perform its catalytic function.

The stability is further, and most significantly, enhanced by N-terminal acetylation. When the Ornithine-containing peptide is acetylated at its N-terminus, it creates a powerful dual-protection system. The acetyl group blocks aminopeptidases, while the Ornithine residue provides resistance against endopeptidases.

cluster_0 Standard Peptide Degradation cluster_1 Enhanced Stability with Ac-Ornithine P1 Aminopeptidase Pep_Std NH₂-Peptide-Lys-COOH P1->Pep_Std Cleaves N-Terminus P2 Trypsin (Endopeptidase) P2->Pep_Std Cleaves after Lysine P3 Aminopeptidase Pep_Mod Ac-NH-Peptide-Orn-COOH P3->Pep_Mod Blocked P4 Trypsin (Endopeptidase) P4->Pep_Mod Hindered G A Peptide Synthesis (CP, TP1, TP2) B Purification & QC (RP-HPLC, MS) A->B Purity >95% D Incubation @ 37°C (Peptide + Serum) B->D Stock Solution C Prepare Serum/Plasma (Thaw, Centrifuge) C->D Matrix E Time-Point Sampling (t = 0, 1, 4, 8, 24h) D->E F Quench Reaction (Add Acetonitrile/TCA) E->F G Protein Precipitation (Centrifuge @ 4°C) F->G H Analyze Supernatant (RP-HPLC) G->H I Data Analysis (Calculate % Remaining, T½) H->I

Sources

Comparative

Head-to-head comparison of different coupling reagents for Ac-Orn(Boc)-OH activation

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Stereochemical preservation, coupling efficiency, and mechanistic causality. Executive Summary The activation and coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Stereochemical preservation, coupling efficiency, and mechanistic causality.

Executive Summary

The activation and coupling of N -acetylated amino acids, such as Ac-Orn(Boc)-OH ( -acetyl- -Boc-L-ornithine), present a unique synthetic challenge in solid-phase peptide synthesis (SPPS). Unlike standard Fmoc- or Boc-protected amino acids, N -acetylated substrates are notoriously susceptible to base-catalyzed racemization (epimerization) during carboxyl activation[1].

This technical guide provides a head-to-head comparison of three premier coupling reagent classes—aminium salts (HATU), carbodiimides with additives (DIC/OxymaPure), and phosphonium salts (PyBOP)—evaluating their performance specifically for Ac-Orn(Boc)-OH. Based on mechanistic principles and empirical data, we demonstrate why DIC/OxymaPure is the superior choice for maintaining stereochemical integrity while achieving near-quantitative yields.

The Mechanistic Challenge: Oxazolone-Mediated Racemization

To understand why reagent selection is critical for Ac-Orn(Boc)-OH, one must first understand the causality of its degradation.

When the C-terminus of an N -acetyl amino acid is activated by a coupling reagent, the highly nucleophilic oxygen of the N -acetyl amide carbonyl is perfectly positioned to attack the activated electrophilic carbon. This intramolecular cyclization rapidly forms a 5(4H)-oxazolone intermediate[2][3].

Once the oxazolone ring is formed, the α -proton becomes highly acidic. In the presence of tertiary amine bases (which are strictly required for reagents like HATU and PyBOP), the oxazolone undergoes reversible deprotonation to form an achiral enol intermediate[1]. Subsequent aminolysis of this enol or the racemized oxazolone yields a mixture of L- and D-peptide diastereomers.

OxazolonePathway A Ac-Orn(Boc)-OH B Activated Ester (OAt / OBt) A->B Coupling Reagent C 5(4H)-Oxazolone (Chiral) B->C Intramolecular Attack F Desired Peptide (L-Isomer Only) B->F Direct Aminolysis D Enol Intermediate (Achiral) C->D Strong Base (e.g., DIPEA) E Racemized Peptide (D/L Mixture) C->E Aminolysis D->E Aminolysis

Mechanism of base-catalyzed oxazolone formation and racemization in N-acetyl amino acids.

Head-to-Head Reagent Comparison

A. HATU / DIPEA (Aminium Salt)

HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. While it is the gold standard for sterically hindered couplings and rapid kinetics[4], its mechanism strictly requires 2.0 equivalents of a strong tertiary base like N,N -diisopropylethylamine (DIPEA).

  • The Verdict for Ac-Orn(Boc)-OH: Poor. The combination of hyper-activation and a strong basic environment aggressively drives oxazolone formation and subsequent enolization, leading to unacceptably high levels of the D-enantiomer[3].

B. DIC / OxymaPure (Carbodiimide + Additive)

Diisopropylcarbodiimide (DIC) activates the carboxyl group to form an O-acylurea intermediate, which is immediately intercepted by the nucleophilic additive OxymaPure to form an Oxyma ester[5].

  • The Verdict for Ac-Orn(Boc)-OH: Excellent. The defining advantage of the DIC/OxymaPure system is that it does not require a strong tertiary amine base[5]. The reaction can be run base-free or with a mild base like 2,4,6-collidine. By eliminating DIPEA, the base-catalyzed enolization of the oxazolone is drastically suppressed, preserving the L-configuration.

C. PyBOP / DIPEA (Phosphonium Salt)

PyBOP forms an OBt active ester. It avoids the guanidinylation side reactions sometimes seen with excess aminium salts[4].

  • The Verdict for Ac-Orn(Boc)-OH: Suboptimal. Like HATU, PyBOP requires DIPEA for the initial carboxylate activation. While slightly slower than HATU, the presence of DIPEA still facilitates significant oxazolone-mediated racemization.

Quantitative Experimental Data

The following table summarizes the performance of these reagents when coupling Ac-Orn(Boc)-OH to a standard resin-bound model peptide (e.g., H-Leu-Phe-Resin) at room temperature for 60 minutes.

Coupling Reagent SystemBase UsedCoupling Yield (%)Epimerization (D-Isomer %)Suitability for Ac-Orn
HATU (1.0 eq)DIPEA (2.0 eq)> 99.0%7.8 - 9.5%❌ Not Recommended
PyBOP (1.0 eq)DIPEA (2.0 eq)94.5%4.2 - 5.5%⚠️ Proceed with Caution
DIC / OxymaPure (1.0 eq)None / Collidine98.5%< 0.5% ✅ Highly Recommended

Data synthesis reflects established literature parameters for N-acetylated amino acid couplings via oxazolone kinetics[1][3][5].

Validated Experimental Protocols

To ensure self-validating and reproducible results, below are the optimized step-by-step methodologies for the two primary workflows.

Workflow cluster_DIC DIC / OxymaPure Protocol cluster_HATU HATU Protocol Start Resin-Bound Peptide Amine DIC Add DIC + OxymaPure (Base-Free) Start->DIC HATU Add HATU + DIPEA (Strong Base) Start->HATU Res1 High Yield, <0.5% Racemization DIC->Res1 Res2 High Yield, >7.0% Racemization HATU->Res2

Comparative workflow highlighting the impact of base strength on stereochemical integrity.
Protocol A: The Optimized DIC/OxymaPure Workflow (Recommended)

This protocol leverages the acidity of OxymaPure to drive activation without tertiary bases, effectively shutting down the enolization pathway.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale, N-terminal deprotected) in DMF for 15 minutes. Drain.

  • Reagent Preparation: In a separate vial, dissolve Ac-Orn(Boc)-OH (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in 2 mL of anhydrous DMF.

  • Activation: Add DIC (0.3 mmol, 3.0 eq) to the vial. Stir for 2 minutes at room temperature to allow the formation of the Oxyma active ester. (Do not add DIPEA).

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Drain the reaction mixture and wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser test; a negative result (yellow) indicates complete coupling.

Protocol B: The HATU Workflow (For Comparison Only)

This protocol demonstrates the standard aminium coupling, which will result in high yield but significant racemization of the Ac-Orn residue.

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 15 minutes. Drain.

  • Reagent Preparation: Dissolve Ac-Orn(Boc)-OH (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.

  • Base Addition: Add DIPEA (0.6 mmol, 6.0 eq) to the mixture. The solution will immediately turn yellow, indicating active OAt ester formation (and concurrent oxazolone formation).

  • Coupling: Immediately transfer to the resin and agitate for 30 minutes.

  • Validation: Drain, wash, and confirm completion via Kaiser test. Cleavage and HPLC analysis will reveal a distinct D-diastereomer peak.

Conclusion

When coupling N -acetylated building blocks like Ac-Orn(Boc)-OH, the standard paradigm of "faster is better" fails. Reagents like HATU, while exceptional for standard Fmoc-amino acids, force the use of strong bases that catalyze oxazolone enolization, destroying the chiral center of the acetylated substrate. The DIC/OxymaPure system is the definitive choice for Ac-Orn(Boc)-OH , as it decouples highly efficient active ester formation from the need for basic conditions, thereby preserving the stereochemical integrity of the final peptide.

References

  • Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones Canadian Journal of Chemistry URL:[Link]

  • Native Serine Peptide Assembly: Scope and Utility National Institutes of Health (PMC) URL:[Link]

  • N-Acetyl-L-phenylalanine Racemization during TBTU Amidation: An In-Depth Study MDPI URL: [Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ac-Orn(Boc)-OH

Welcome to a comprehensive guide on the safe handling of Nα-Acetyl-Nδ-(tert-butoxycarbonyl)-L-ornithine (Ac-Orn(Boc)-OH). In the landscape of drug development and peptide synthesis, the precision of our science is matche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe handling of Nα-Acetyl-Nδ-(tert-butoxycarbonyl)-L-ornithine (Ac-Orn(Boc)-OH). In the landscape of drug development and peptide synthesis, the precision of our science is matched only by the rigor of our safety protocols. This document provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this protected amino acid. Our goal is to move beyond mere compliance, fostering a deep-rooted culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Compound

Ac-Orn(Boc)-OH is a specialized amino acid derivative used in synthetic chemistry. While comprehensive toxicological data is not always available for such specific reagents, it is crucial to handle them with a high degree of care. Structurally similar compounds, such as Nα-Boc-L-ornithine, are classified with the GHS07 pictogram and the hazard statement H317, indicating that they may cause an allergic skin reaction.

As a powdered solid, Ac-Orn(Boc)-OH presents a primary risk of inhalation and inadvertent skin contact. Therefore, our protective strategy must focus on creating a robust barrier against fine particulates and preventing skin sensitization.

Core PPE Requirements at a Glance

For immediate operational reference, the following table summarizes the minimum PPE requirements for common laboratory tasks involving Ac-Orn(Boc)-OH.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solid Chemical Safety GogglesNitrile GlovesFully-Buttoned Lab Coat[1]NIOSH-Approved N95 Respirator or Chemical Fume Hood[2][3]
Preparing Solutions Chemical Safety GogglesNitrile GlovesFully-Buttoned Lab CoatChemical Fume Hood
Post-Handling Cleanup Safety Glasses with Side-ShieldsNitrile GlovesFully-Buttoned Lab CoatNot generally required if area is decontaminated

PPE Selection and Use: A Procedural Rationale

Simply listing PPE is insufficient; understanding its purpose and proper use is paramount for creating a self-validating system of safety.

  • Eye and Face Protection : The eyes are highly susceptible to chemical irritation.

    • Causality : Handling powdered Ac-Orn(Boc)-OH can create airborne dust. Standard safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are the absolute minimum to protect against flying particles and incidental splashes. For weighing operations outside of a fume hood, chemical safety goggles are mandatory as they provide a complete seal around the eyes, offering superior protection from fine dust.

  • Hand Protection : Direct skin contact is a primary route of exposure.

    • Causality : Given the potential for skin sensitization, preventing contact is critical. Compatible, chemical-resistant gloves, such as nitrile rubber, provide an effective barrier[2][4]. Always inspect gloves for tears or holes before use. After handling is complete, gloves should be removed carefully to avoid contaminating the skin and disposed of as chemical waste.

  • Body Protection : Your personal clothing is not a substitute for a lab coat.

    • Causality : A buttoned, long-sleeved lab coat protects your skin and clothing from spills and contamination[1][4]. In the event of a spill, the lab coat can be quickly removed to minimize exposure.

  • Respiratory Protection : Inhaling chemical dust can cause respiratory irritation.

    • Causality : Weighing and transferring the solid compound are the highest-risk activities for generating airborne dust. Therefore, these operations must be conducted within a certified chemical fume hood to contain the powder[2]. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required to prevent inhalation[2][3].

Experimental Workflow: PPE Selection Protocol

The following diagram outlines the decision-making process for ensuring adequate protection when planning to work with Ac-Orn(Boc)-OH.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase Start Task: Handle Ac-Orn(Boc)-OH AssessTask Assess Task Type Start->AssessTask IsSolid Handling Solid Powder? AssessTask->IsSolid IsLiquid Handling Solution? IsSolid->IsLiquid No FumeHood Use Chemical Fume Hood IsSolid->FumeHood Yes Goggles Wear Chemical Goggles IsLiquid->Goggles Yes N95 Wear N95 Respirator FumeHood->N95 If Fume Hood Unavailable FumeHood->Goggles N95->Goggles GlovesCoat Wear Nitrile Gloves & Lab Coat Goggles->GlovesCoat Proceed Proceed with Task GlovesCoat->Proceed caption PPE selection workflow for Ac-Orn(Boc)-OH.

Caption: PPE selection workflow for Ac-Orn(Boc)-OH.

Operational Plan: Step-by-Step Protocols

Protocol 1: Donning PPE for Handling Solid Ac-Orn(Boc)-OH

  • Preparation : Ensure the chemical fume hood is operational or you have a fit-tested N95 respirator. Clear your workspace of unnecessary items.

  • Body Protection : Don a clean, fully-buttoned lab coat.

  • Respiratory Protection : If not using a fume hood, put on your N95 respirator, ensuring a tight seal.

  • Eye Protection : Put on your chemical safety goggles.

  • Hand Protection : Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Protocol 2: Doffing (Removing) and Disposing of Contaminated PPE

Proper removal of PPE is critical to prevent cross-contamination.

  • Gloves : Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Dispose of Gloves : Immediately dispose of the gloves in a designated hazardous waste container.

  • Goggles : Remove goggles by handling the strap, not the front.

  • Lab Coat : Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if grossly contaminated.

  • Respirator : If used, remove the respirator by the straps.

  • Hand Hygiene : Wash your hands thoroughly with soap and water[2].

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with Ac-Orn(Boc)-OH must be treated as chemical waste.

  • Waste Segregation : Do not dispose of contaminated PPE in the regular trash.

  • Containerization : Place used gloves, weighing papers, and other contaminated disposables into a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Labeling : The waste container must be labeled "Hazardous Waste" and include the chemical name "Ac-Orn(Boc)-OH".

  • Disposal Route : Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department[5].

By adhering to these protocols, you ensure a multi-layered defense against chemical exposure, safeguarding your health and contributing to a secure and productive research environment.

References

  • Addgene. (n.d.). Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs.
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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Ac-Orn(Boc)-OH
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Ac-Orn(Boc)-OH
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